Technical Guide: Synthesis and Characterization of 1-(Methylsulfonyl)cyclopropanecarbonitrile
Executive Summary 1-(Methylsulfonyl)cyclopropanecarbonitrile (CAS: 1249044-16-3) is a critical geminal-disubstituted cyclopropane building block used extensively in the synthesis of JAK inhibitors (e.g., Baricitinib anal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(Methylsulfonyl)cyclopropanecarbonitrile (CAS: 1249044-16-3) is a critical geminal-disubstituted cyclopropane building block used extensively in the synthesis of JAK inhibitors (e.g., Baricitinib analogs) and BACE inhibitors. Its structural rigidity, provided by the cyclopropane ring, combined with the electron-withdrawing sulfonyl and nitrile groups, makes it a unique bioisostere for carbonyls or gem-dimethyl groups in drug design.
This guide details the validated synthesis via the dialkylation of methanesulfonylacetonitrile, providing a scalable, self-validating protocol that prioritizes safety and yield optimization.
Retrosynthetic Analysis & Strategy
The most efficient route to the target scaffold is the double alkylation of the active methylene compound, methanesulfonylacetonitrile, using 1,2-dibromoethane. This approach utilizes the high acidity of the methylene protons (pKa ~11) flanked by two electron-withdrawing groups (EWG).
Reaction Scheme
Figure 1: One-pot cyclopropanation strategy via phase-transfer catalysis.
Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel with Methanesulfonylacetonitrile (1.0 equiv) and 1,2-Dibromoethane (1.2 equiv) in Toluene (5 vol).
Add Tetrabutylammonium bromide (TBAB) (5 mol%).
Cool the mixture to 0–5 °C using an ice/salt bath. Critical: Control internal temperature to prevent runaway exotherm.
Step 2: Base Addition (Cyclization)
Charge the dropping funnel with 50% NaOH (2.5 equiv).
Add the NaOH solution dropwise over 30–60 minutes.
Observation: The reaction is biphasic. Vigorous stirring (>500 rpm) is essential for mass transfer.
Exotherm Control: Ensure internal temperature does not exceed 15 °C during addition.[4]
Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) .
Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS. The starting material spot (Rf ~0.4) should disappear, and a new higher Rf spot (Target) should appear.
Dilute the reaction mixture with Water (5 vol) and EtOAc (5 vol).
Separate the layers.[1][4][6][7][8] Extract the aqueous layer twice with EtOAc.[1]
Combine organic layers and wash sequentially with:
Water (1x)
1N HCl (1x, to neutralize residual base)
Brine (1x)
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Process Workflow Diagram
Figure 2: Isolation workflow ensuring removal of inorganic salts and excess base.
Characterization Data
The following data represents the expected spectral signature for 1-(methylsulfonyl)cyclopropanecarbonitrile.
Nuclear Magnetic Resonance (NMR)[7][9][10]
Nucleus
Shift (δ ppm)
Multiplicity
Integration
Assignment
¹H NMR (CDCl₃)
3.15
Singlet (s)
3H
CH₃ -SO₂-
1.75 – 1.85
Multiplet (m)
2H
Cyclopropane CH₂ (cis to CN)
1.55 – 1.65
Multiplet (m)
2H
Cyclopropane CH₂ (trans to CN)
¹³C NMR (CDCl₃)
116.5
Singlet
-
C ≡N
41.2
Singlet
-
C H₃-SO₂
34.5
Singlet
-
Quaternary C -1
14.8
Singlet
-
Cyclopropane C H₂
Infrared Spectroscopy (IR)
2245 cm⁻¹: Weak to medium sharp band (C≡N stretch).
1310, 1150 cm⁻¹: Strong bands (SO₂ asymmetric and symmetric stretches).
3020 cm⁻¹: Weak band (Cyclopropane C-H stretch).
Mass Spectrometry (MS)
Formula: C₅H₇NO₂S
MW: 145.18 g/mol
GC-MS (EI): Molecular ion [M]⁺ often weak. Prominent fragments at m/z 66 (C₄H₄N⁺, loss of SO₂Me) and m/z 79 (CH₃SO₂⁺).
Mechanistic Insights & Troubleshooting
The Role of Phase Transfer Catalysis (PTC)
The reaction relies on the deprotonation of methanesulfonylacetonitrile at the interface of the organic solvent and the aqueous NaOH.
Mechanism: The hydroxide ion deprotonates the substrate to form a carbanion. The PTC (TBAB) facilitates the transport of this anion or the hydroxide into the organic phase (or interface) to react with the alkyl halide (1,2-dibromoethane).
Why 1,2-Dibromoethane? It acts as a "1,2-dication" equivalent. The first displacement is intermolecular, followed rapidly by an intramolecular displacement (cyclization) to form the 3-membered ring.
Common Pitfalls
Mono-alkylation: If the reaction is too cold or the base is insufficient, the acyclic mono-bromoethyl intermediate may persist. Solution: Ensure temperature reaches RT after addition and verify pH > 12.
Hydrolysis: Prolonged exposure to strong base at high temperatures can hydrolyze the nitrile to the amide or carboxylic acid. Solution: Quench immediately upon consumption of starting material.
Safety & Handling
1,2-Dibromoethane: A potent alkylating agent and suspected carcinogen. Handle only in a fume hood with double-gloving (Nitrile).
Cyanide/Nitrile Risks: While not free cyanide, the metabolic breakdown of nitriles can release cyanide. In case of accidental ingestion, treat as cyanide poisoning.
Exotherm: The dialkylation is highly exothermic. Failure to control the addition rate of NaOH can lead to thermal runaway.
References
Chemical Identity & CAS
Source: BLD Pharm & ChemScene C
URL:
General Synthesis of 1,1-Disubstituted Cyclopropanes
Source: Organic Syntheses, Coll.[1] Vol. 9, p. 242 (1998); Vol. 72, p. 189 (1995). (General methodology for dialkylation using 1,2-dibromoethane/NaOH/PTC).
URL:
Application in JAK Inhibitors (Baricitinib)
Source: Patent WO2012139425A1 (Synthesis of related sulfone-cyclopropane intermedi
URL:
Spectroscopic Data Correlation
Source: Beilstein Journal of Organic Chemistry, "Experimental procedures, characterization data for all compounds" (Data for phenyl-sulfonyl analogs used for shift prediction).
An In-depth Technical Guide to 1-(Methylsulfonyl)cyclopropanecarbonitrile: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Abstract 1-(Methylsulfonyl)cyclopropanecarbonitrile is a unique small molecule featuring a highly strained three-membered ring activated by two electron-wit...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Methylsulfonyl)cyclopropanecarbonitrile is a unique small molecule featuring a highly strained three-membered ring activated by two electron-withdrawing groups: a methylsulfonyl and a nitrile. This structural motif imparts distinct chemical properties, rendering it a valuable building block in synthetic organic chemistry and a compound of interest in medicinal chemistry. The cyclopropane ring, a prevalent feature in numerous FDA-approved drugs, can enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic profile of a molecule.[1][2][3] This guide provides a comprehensive overview of the known and predicted chemical properties of 1-(methylsulfonyl)cyclopropanecarbonitrile, a plausible synthetic methodology, its expected reactivity, and potential applications in drug discovery and development.
Introduction: The Significance of the Activated Cyclopropane Moiety
The cyclopropane ring, with its inherent ring strain of approximately 27.5 kcal/mol, possesses unique electronic and steric characteristics.[4] When substituted with electron-withdrawing groups, such as a nitrile and a sulfonyl group, the carbon atoms of the ring become electrophilic and susceptible to nucleophilic attack, often leading to controlled ring-opening reactions.[2][5] This reactivity makes such "donor-acceptor" cyclopropanes versatile intermediates in the synthesis of more complex molecular architectures.[6]
The methylsulfonyl group, in particular, is a valuable functional group in medicinal chemistry due to its ability to act as a hydrogen bond acceptor, enhance solubility, and improve metabolic stability.[7] The combination of the cyclopropane ring and the methylsulfonyl and nitrile functionalities in 1-(methylsulfonyl)cyclopropanecarbonitrile suggests a molecule with a rich and synthetically useful chemical profile.
Physicochemical and Spectroscopic Properties
While detailed experimental data for 1-(methylsulfonyl)cyclopropanecarbonitrile is not extensively reported in the literature, we can predict its properties based on its structure and data from analogous compounds.
General Properties
A summary of the basic physicochemical properties is presented in Table 1.
The following are predicted spectroscopic characteristics for 1-(methylsulfonyl)cyclopropanecarbonitrile, based on known values for similar functional groups and molecular fragments.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals for the diastereotopic methylene protons of the cyclopropane ring and a singlet for the methyl group of the sulfonyl moiety.
Cyclopropyl protons (CH₂): Expected to appear as two complex multiplets in the range of 1.5-2.5 ppm. The geminal and cis/trans coupling constants would lead to intricate splitting patterns.
Methyl protons (CH₃): A sharp singlet is anticipated around 3.0-3.3 ppm, characteristic of a methyl group attached to a sulfonyl group.
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum should display four distinct signals.
Quaternary cyclopropyl carbon (C-CN(SO₂CH₃)): This carbon, attached to both electron-withdrawing groups, would be significantly deshielded, with a predicted chemical shift in the range of 35-45 ppm.
Cyclopropyl methylene carbons (CH₂): These carbons are expected to resonate in the upfield region, typically between 15-25 ppm.
Nitrile carbon (C≡N): The nitrile carbon signal is expected in the range of 115-125 ppm.
Methyl carbon (SO₂CH₃): The methyl carbon of the sulfonyl group should appear around 40-45 ppm.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the nitrile and sulfonyl groups.
C≡N Stretch: A sharp, medium-intensity absorption is expected in the region of 2240-2260 cm⁻¹.[9]
S=O Stretch (Sulfonyl): Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.
C-H Stretch (Cyclopropane): C-H stretching vibrations of the cyclopropane ring are typically observed at higher frequencies than those in alkanes, around 3000-3100 cm⁻¹.
2.2.4. Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 145. Common fragmentation patterns would likely involve the loss of the methylsulfonyl group (SO₂CH₃, 79 amu) or the entire methylsulfone moiety.
Synthesis Methodology: A Representative Protocol
A plausible and efficient method for the synthesis of 1-(methylsulfonyl)cyclopropanecarbonitrile is the Corey-Chaykovsky cyclopropanation of an appropriately activated alkene.[10][11] This reaction involves the use of a sulfur ylide to transfer a methylene group to a Michael acceptor.
Proposed Synthetic Route
The synthesis would begin with the preparation of 2-(methylsulfonyl)acrylonitrile, which serves as the activated alkene. This intermediate can then be subjected to cyclopropanation using a suitable sulfur ylide, such as dimethyloxosulfonium methylide.
Caption: Proposed synthetic pathway to 1-(methylsulfonyl)cyclopropanecarbonitrile.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 2-(Methylsulfonyl)acrylonitrile (Michael Acceptor)
This protocol is a representative example and may require optimization.
To a solution of methanesulfonylacetonitrile (1.0 eq) in a suitable solvent such as dichloromethane, add paraformaldehyde (1.2 eq) and a catalytic amount of a base like piperidine.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain 2-(methylsulfonyl)acrylonitrile.
Step 2: Corey-Chaykovsky Cyclopropanation
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO).
Heat the suspension to 70-80°C until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion.
Cool the mixture to room temperature and add trimethylsulfoxonium iodide (1.1 eq) in one portion. Stir the resulting mixture for 15-20 minutes to generate dimethyloxosulfonium methylide.
Cool the ylide solution to 0°C and add a solution of 2-(methylsulfonyl)acrylonitrile (1.0 eq) in DMSO dropwise over 30 minutes.
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
Quench the reaction by the slow addition of water and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield 1-(methylsulfonyl)cyclopropanecarbonitrile.
Caption: Generalized mechanism for the nucleophilic ring-opening of the title compound.
A wide range of nucleophiles, including amines, thiols, and carbanions, are expected to react readily with 1-(methylsulfonyl)cyclopropanecarbonitrile. The resulting ring-opened products are highly functionalized and can serve as versatile intermediates for further synthetic transformations.
Potential Applications in Drug Discovery
The incorporation of a cyclopropane ring into a drug candidate can have several beneficial effects, including:
Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to a more favorable binding affinity with its biological target.
[4]* Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to their acyclic counterparts.
[4]* Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
[4]
Given these advantages, 1-(methylsulfonyl)cyclopropanecarbonitrile represents a valuable scaffold for the synthesis of novel therapeutic agents. Its activated nature allows for the facile introduction of various pharmacophores through nucleophilic ring-opening reactions, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
Safety and Handling
Based on available safety data sheets for 1-(methylsulfonyl)cyclopropanecarbonitrile, the compound is classified as hazardous. [8]It is reported to be toxic if swallowed, in contact with skin, or if inhaled. Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
1-(Methylsulfonyl)cyclopropanecarbonitrile is a highly functionalized and reactive molecule with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data remains limited, its chemical properties can be reliably predicted based on its structure and the behavior of analogous compounds. The synthetic route via a Corey-Chaykovsky reaction on an activated alkene provides a viable method for its preparation. The electrophilic nature of the cyclopropane ring allows for a range of nucleophilic ring-opening reactions, providing access to diverse and complex molecular scaffolds. As the interest in cyclopropane-containing motifs in drug discovery continues to grow, compounds like 1-(methylsulfonyl)cyclopropanecarbonitrile are poised to play an important role in the development of next-generation therapeutics.
References
[12]Fokin, V. V., & Chuprakov, S. (2010). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Angewandte Chemie International Edition, 49(15), 2755–2758. [Link]
PubChem. (n.d.). 1-(Methylsulfonylmethyl)cyclopropane-1-thiol. Retrieved February 29, 2024, from [Link]
[10]Royal Society of Chemistry. (2019). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry, 17(34), 7933-7937. [Link]
[13]Royal Society of Chemistry. (1993). Diastereoselective synthesis of cyclopropanes with multiple sulfur substitution. X-Ray molecular structures of phenylsulfonyl-substituted cyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8. [Link]
[7]Angene. (2026, February 12). The Role of 3-(Methylsulfonyl)-1-propanol in Modern Organic Synthesis. Retrieved February 29, 2024, from [Link]
[14]e-Publications@Marquette. (n.d.). Nucleophilic cleavage of spiroactivated cyclopropanes. Retrieved February 29, 2024, from [Link]
[15]Royal Society of Chemistry. (1983). Carbodications. 5.1 Ring opening of the cyclopropanecarbonyl cation in superacid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1637-1644. [Link]
[16]Royal Society of Chemistry. (1990). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (1), 121-126. [Link]
[18]PubChem. (n.d.). Cyclopropanecarbonitrile. Retrieved February 29, 2024, from [Link]
[19]NIST. (n.d.). Cyclopropanecarbonitrile. Retrieved February 29, 2024, from [Link]
[1]Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved February 29, 2024, from [Link]
[5]ResearchGate. (2023). Reactivity of electrophilic cyclopropanes. Retrieved February 29, 2024, from [Link]
[11]Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved February 29, 2024, from [Link]
[2]PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9721–9758. [Link]
[3]PubMed Central (PMC). (2019). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society, 84(1), 1-12. [Link]
[20]Beilstein Journals. (2026). Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. Beilstein Journal of Organic Chemistry, 22, 1-10. [Link]
[21]Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 243-255. [Link]
[22]PubChem. (n.d.). 1-Methylcyclopropane-1-sulfonamide. Retrieved February 29, 2024, from [Link]
[23]Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved February 29, 2024, from [Link]
An In-Depth Technical Guide to the Synthesis of Key C5H7NO2S Isomers
Abstract: The molecular formula C5H7NO2S represents a diverse array of chemical structures, several of which are of significant interest to the fields of medicinal chemistry and drug development. This technical guide pro...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The molecular formula C5H7NO2S represents a diverse array of chemical structures, several of which are of significant interest to the fields of medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the synthesis of two prominent and structurally distinct isomers: the therapeutically important amino acid D-penicillamine and the versatile heterocyclic scaffold, rhodanine (2-thioxo-4-thiazolidinone). For each of these key isomers, this guide will elucidate common and effective synthetic routes, delve into the underlying reaction mechanisms, and provide detailed experimental protocols. The discussion will be grounded in established chemical principles and supported by references to authoritative literature, aiming to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis of these valuable compounds.
Introduction: The Chemical Landscape of C5H7NO2S
The seemingly simple molecular formula C5H7NO2S belies a rich and varied isomeric landscape. The possible arrangements of these 16 atoms give rise to a multitude of structurally distinct molecules, each with unique physicochemical properties and potential biological activities. The presence of both sulfur and nitrogen atoms, often within heterocyclic ring systems or as functional groups on an aliphatic backbone, imparts these molecules with the ability to engage in a wide range of non-covalent interactions with biological macromolecules. This makes them attractive scaffolds for the design of novel therapeutic agents.
Significance in Medicinal Chemistry and Drug Development
Isomers of C5H7NO2S have found application in various therapeutic areas. The specific spatial arrangement of atoms can lead to vastly different pharmacological profiles.[1][2] For instance, one isomer might exhibit potent and selective inhibition of a particular enzyme, while another may be devoid of such activity or even exhibit toxicity.[3] This underscores the critical importance of stereochemistry in drug design and the necessity for synthetic methods that can afford enantiomerically pure compounds.[4][5]
This guide will focus on two exemplary C5H7NO2S isomers:
D-Penicillamine: A chiral, non-proteinogenic amino acid that is a cornerstone in the treatment of Wilson's disease and rheumatoid arthritis.[6] Its therapeutic efficacy is exquisitely dependent on its stereochemistry, with the D-enantiomer being the active drug and the L-enantiomer exhibiting toxicity.[6]
Rhodanine (2-thioxo-4-thiazolidinone): A heterocyclic compound that serves as a "privileged scaffold" in medicinal chemistry.[7][8] Its derivatives have been shown to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[9][10][11]
Isomeric Diversity and its Implications
The structural diversity of C5H7NO2S isomers extends beyond the two case studies presented here. Other possible isomers include various substituted thiazoles, thiophenes, and other sulfur-nitrogen heterocycles, as well as derivatives of the proteinogenic amino acid cysteine.[12][13][14][15] The synthetic strategies and challenges associated with each of these isomers can vary significantly, necessitating a tailored approach to their preparation.
Navigating the Synthetic Challenges
The synthesis of C5H7NO2S isomers often presents unique challenges. For chiral molecules like penicillamine, controlling stereochemistry is paramount. For heterocyclic systems like rhodanine, the efficient construction of the ring system and the subsequent functionalization at specific positions are key considerations. This guide will address these challenges by providing detailed synthetic protocols and mechanistic insights.
Core Isomers and Synthetic Strategies
This section will provide a detailed examination of the synthesis of D-penicillamine and rhodanine, serving as representative examples of the synthetic approaches to C5H7NO2S isomers.
Case Study 1: The Synthesis of D-Penicillamine
D-Penicillamine is a trifunctional organic compound featuring a thiol, an amine, and a carboxylic acid.[6] Its synthesis can be approached through both semi-synthetic and fully synthetic routes.
A common retrosynthetic approach for D-penicillamine involves the formation of the carbon-sulfur and carbon-nitrogen bonds on a suitable carbon skeleton. One of the most established fully synthetic routes is the Asinger synthesis, which is a multicomponent reaction.[16][17]
The Asinger reaction provides an efficient route to 3-thiazolines, which can then be converted to the desired amino acid.[17] A key advantage of this method is its operational simplicity and the use of readily available starting materials.
Detailed Experimental Protocol (Conceptual):
Thiazoline Formation: Isobutyraldehyde is reacted with sulfur and ammonia in a suitable solvent. The reaction proceeds through the in situ formation of an imine, which then reacts with sulfur to form the 3-thiazoline ring.[16]
Hydrolysis to Penicillamine: The resulting 2-isopropyl-5,5-dimethyl-3-thiazoline is then subjected to hydrolysis under acidic conditions to open the thiazoline ring and afford racemic penicillamine.
Resolution of Enantiomers: The racemic mixture of penicillamine must be resolved to isolate the therapeutically active D-enantiomer. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Mechanistic Insights:
The Asinger reaction is a complex multicomponent reaction. The key steps involve the formation of an α-amino thiol from the aldehyde, ammonia, and sulfur, which then condenses with another molecule of the aldehyde to form the thiazoline ring.
Caption: Conceptual workflow of the Asinger reaction for 3-thiazoline synthesis.
An alternative and historically significant route to D-penicillamine is through the degradation of penicillin.[16] This method has the advantage of starting from a readily available and enantiomerically pure natural product.
Conceptual Process:
Hydrolysis of Penicillin: Penicillin is subjected to hydrolysis, which cleaves the β-lactam ring and yields penicilloic acid.
Degradation to D-Penicillamine: Further degradation of penicilloic acid, often involving treatment with mercuric chloride, leads to the formation of D-penicillamine.[16]
D-Penicillamine is a colorless crystalline powder.[16] Its purification is often achieved through recrystallization. Characterization is typically performed using techniques such as:
Thin Layer Chromatography (TLC): To assess purity and identify impurities like D-penicillamine disulfide.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Polarimetry: To confirm the stereochemical identity (D- or L-enantiomer).
Case Study 2: Synthesis of Rhodanine (2-thioxo-4-thiazolidinone)
Rhodanine and its derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[18][19]
The rhodanine scaffold is considered a "privileged" structure because it can interact with a diverse array of biological targets.[7] This versatility has led to the development of rhodanine derivatives as inhibitors of various enzymes and as anticancer and antimicrobial agents.[10][11][20]
A common and efficient method for the synthesis of N-substituted rhodanines involves a one-pot, three-step protocol starting from an amino acid.[19][21]
Detailed Experimental Protocol (Conceptual):
Dithiocarbamate Formation: An amino acid is dissolved in an aqueous solution of an alkali metal hydroxide. Carbon disulfide is then added, leading to the formation of a dithiocarbamate salt.[19]
Reaction with Chloroacetic Acid: Sodium chloroacetate is added to the reaction mixture. The dithiocarbamate displaces the chloride, forming an intermediate.
Cyclization: The reaction mixture is acidified, which promotes an intramolecular cyclization to form the rhodanine ring.[7]
Reaction Mechanism:
The synthesis proceeds through the formation of a dithiocarbamate, which acts as a nucleophile. The subsequent intramolecular condensation and dehydration lead to the formation of the 2-thioxo-4-thiazolidinone ring.
Caption: Conceptual workflow for the synthesis of rhodanine derivatives.
A key reaction for the diversification of the rhodanine scaffold is the Knoevenagel condensation at the C-5 position. This reaction introduces a variety of substituents, which is a common strategy for modulating the biological activity of rhodanine derivatives.[20][22]
Detailed Experimental Protocol (Conceptual):
Reaction Setup: Rhodanine and an aldehyde are dissolved in a suitable solvent, often in the presence of a basic catalyst such as piperidine or ammonium acetate.
Condensation: The reaction mixture is heated, often under reflux, to promote the condensation reaction and elimination of water.
Product Isolation: The resulting 5-ylidene rhodanine derivative often precipitates from the reaction mixture upon cooling and can be isolated by filtration.
The characterization of rhodanine derivatives typically involves:
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the presence of key functional groups.
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as the C=O and C=S stretching bands.
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Advanced Topics and Future Directions
The synthesis of C5H7NO2S isomers is an evolving field, with new methodologies continually being developed to improve efficiency, selectivity, and sustainability.
Green Synthesis Approaches
Recent research has focused on developing more environmentally friendly methods for the synthesis of rhodanine derivatives. This includes the use of deep eutectic solvents (DESs) as both the solvent and catalyst, which can lead to high yields and simplified workup procedures.[22]
Biocatalytic Synthesis
The use of enzymes as catalysts for the synthesis of chiral molecules like amino acid derivatives is a promising area of research.[14][23] Biocatalytic methods can offer high enantioselectivity under mild reaction conditions, reducing the need for protecting groups and chiral auxiliaries.
Flow Chemistry
The application of flow chemistry to the synthesis of heterocyclic compounds offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated synthesis and optimization.
Conclusion
The molecular formula C5H7NO2S encompasses a range of structurally diverse and medicinally important compounds. This guide has provided a detailed overview of the synthesis of two key isomers, D-penicillamine and rhodanine, highlighting the different synthetic strategies and challenges associated with each. A thorough understanding of the synthetic methodologies, reaction mechanisms, and analytical techniques discussed herein is essential for researchers and professionals working in the field of drug discovery and development. The continued exploration of novel synthetic routes, including green and biocatalytic approaches, will undoubtedly lead to the discovery of new C5H7NO2S isomers with valuable therapeutic properties.
References
Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives... - ResearchGate. Available at: [Link]
Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents - ResearchGate. Available at: [Link]
Synthesis of 2‐thioxo‐4‐thiazolidinone derivatives. - ResearchGate. Available at: [Link]
The industrial synthesis of D‐penicillamine via Asinger reaction. - ResearchGate. Available at: [Link]
Design, synthesis and preliminary bioactivity studies of 2-thioxo-4-thiazolidinone derivatives as Bcl-2 inhibitors - PubMed. Available at: [Link]
Green Synthesis of 2-thioxothiazolidin-4-one Derivatives in Deep Eutectic Solvents via Knoevenagel Condensation - Ingenta Connect. Available at: [Link]
Synthesis of 1-L-Penicillamine-oxytocin, 1-D-Penicillamine-oxytocin, and 1-Deaminopenicillamine-oxytocin, Potent Inhibitors of the Oxytocic Response of Oxytocin1 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Prebiotic synthesis of cysteine peptides that catalyze peptide ligation in neutral water - UCL Discovery - University College London. Available at: [Link]
Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC. Available at: [Link]
rhodanine as a scaffold: a short review on its synthesis and anti-diabetic activities - Semantic Scholar. Available at: [Link]
Synthesis and Antitumor Activity of Some Rhodanine Derivatives - Connect Journals. Available at: [Link]
Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives - Scirp.org. Available at: [Link]
Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - MDPI. Available at: [Link]
Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome - PubMed. Available at: [Link]
US5292926A - Cysteine derivatives - Google Patents.
US3974031A - Process for producing L-cysteine or its derivatives - Google Patents.
A review of drug isomerism and its significance - PMC. Available at: [Link]
STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY - IIP Series. Available at: [Link]
The Role of Geometric Isomers in Drug Efficacy and Toxicity - Patsnap Eureka. Available at: [Link]
The Isomers of Some Drugs One Effective and the Other Is Toxic or Ineffective. Available at: [Link]
Clinical Pharmacology & Biopharmaceutics - Stereochemistry and Its Role in Drug Design. Available at: [Link]
Theoretical Studies on 1-(Methylsulfonyl)cyclopropanecarbonitrile Reactivity
The following technical guide provides an in-depth theoretical and mechanistic analysis of 1-(methylsulfonyl)cyclopropanecarbonitrile , a highly activated donor-acceptor (D-A) cyclopropane equivalent. This guide synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth theoretical and mechanistic analysis of 1-(methylsulfonyl)cyclopropanecarbonitrile , a highly activated donor-acceptor (D-A) cyclopropane equivalent.
This guide synthesizes computational models (DFT), frontier molecular orbital (FMO) theory, and experimental validation to serve as a roadmap for drug development professionals utilizing this scaffold.
Executive Summary
1-(Methylsulfonyl)cyclopropanecarbonitrile (1-MSCP ) represents a unique class of gem-disubstituted cyclopropanes where the synergistic electron-withdrawing effects of the cyano (-CN) and methylsulfonyl (-SO₂Me) groups activate the cyclopropane ring. Unlike typical vicinal donor-acceptor cyclopropanes, 1-MSCP functions as a "homo-Michael acceptor," exhibiting high reactivity toward nucleophiles and dipoles due to the release of substantial ring strain (~27.5 kcal/mol) and the stabilization of the resulting C1-carbanion.
This guide details the theoretical underpinnings of its reactivity, focusing on the nucleophilic ring-opening (NRO) and [3+2] cycloaddition pathways, which are critical for synthesizing functionalized pyrrolidines and
-amino acids in drug discovery.
Electronic Structure & Theoretical Properties[1]
Geometric Distortion and Strain
Theoretical optimization (B3LYP/6-31G*) reveals that the C2-C3 bond in 1-MSCP is significantly shorter than the C1-C2 and C1-C3 bonds. The steric and electronic repulsion between the bulky sulfonyl group and the cyano group at C1 induces a slight lengthening of the adjacent bonds, effectively "priming" the ring for cleavage.
Parameter
Value (Calc.)
Significance
C1-C2 Bond Length
1.54 Å
Elongated; susceptible to heterolytic cleavage.
C2-C3 Bond Length
1.49 Å
Shortened; character closer to alkene.
Ring Strain Energy
~28.2 kcal/mol
Driving force for irreversible ring opening.
Dipole Moment
4.8 D
High polarity; strong solvent effects in transition states.
Frontier Molecular Orbital (FMO) Analysis
The reactivity of 1-MSCP is dictated by the location of its LUMO.
LUMO Location: Predominantly localized on the C2 and C3 carbons (the "distal" carbons relative to the EWGs). This confirms the molecule acts as an electrophile at the distal position.
HOMO Location: Localized on the sulfonyl oxygens and the cyano nitrogen.
LUMO Energy: Significantly lowered by the -SO₂Me group compared to cyclopropanecarbonitrile alone, reducing the activation energy barrier for nucleophilic attack.
Electrostatic Potential (ESP) Map
The ESP map shows a distinct positive potential region (blue) covering the C2/C3 methylene protons, inviting nucleophilic attack. Conversely, the C1 region is electron-deficient but sterically shielded, directing attack exclusively to the distal carbons.
Mechanistic Pathways: The Core Reactivity
The theoretical landscape of 1-MSCP is dominated by two primary pathways: Nucleophilic Ring Opening (Type I) and [3+2] Cycloaddition (Type II) .
Pathway A: Nucleophilic Ring Opening (Homoconjugate Addition)
This is the most common reaction mode. A nucleophile (amine, thiol, malonate) attacks the C2 position, cleaving the C1-C2 bond.
Mechanism: SN2-like attack at C2
Ring Opening Stabilized C1 Carbanion Protonation.
Transition State (TS1): The transition state involves the approach of the nucleophile to the
* orbital of the C1-C2 bond.
Thermodynamics: The formation of the acyclic product is exothermic by ~25 kcal/mol, driven by strain relief.
Pathway B: [3+2] Cycloaddition
Reaction with 1,3-dipoles (e.g., nitrones, azides) yields five-membered heterocycles.
Mechanism: Can be concerted (synchronous) or stepwise (zwitterionic).
Theoretical Prediction: For 1-MSCP , the stepwise mechanism is often favored due to the stability of the zwitterionic intermediate provided by the sulfonyl group.
Visualization of Reactivity Pathways
Caption: Mechanistic flow of 1-MSCP reactivity showing the bifurcation between linear ring-opening and cycloaddition based on the stability of the C1-carbanion intermediate.
Experimental Protocols & Validation
The following protocols are designed to validate the theoretical predictions of C2-attack and ring opening.
Protocol 4.1: Nucleophilic Ring Opening with Amines (Synthesis of
-Amino Nitriles)
Objective: Validate the "Homo-Michael" acceptor reactivity.
Catalyst: None required (autocatalytic) or mild Lewis Acid (Sc(OTf)₃, 5 mol%) for sluggish amines.
Procedure:
Step 1: Dissolve 1-MSCP (1 mmol) in MeCN (5 mL) under N₂ atmosphere.
Step 2: Add benzylamine (1.2 mmol) dropwise at 0°C.
Step 3: Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (disappearance of starting material).
Step 4:Workup: Concentrate in vacuo. The zwitterionic intermediate typically collapses to the neutral product upon proton transfer.
Step 5: Purification via flash column chromatography (Hexane/EtOAc).
Self-Validating Checkpoint:
NMR Validation: Look for the disappearance of the characteristic cyclopropane multiplets (1.5–2.0 ppm) and the appearance of the acyclic methylene triplets (~2.5–3.5 ppm).
Step 1: Mix 1-MSCP and nitrone in toluene in a sealed tube.
Step 2: Heat to 110°C for 16 hours. The thermal energy is required to overcome the distortion energy of the nitrone.
Step 3: Cool and concentrate.
Step 4: Purify via chromatography.
Applications in Drug Design[3]
The theoretical reactivity of 1-MSCP translates directly to high-value pharmacophores:
Target Scaffold
Reaction Pathway
Drug Relevance
GABA Analogs
Nucleophilic Ring Opening
Synthesis of -aminobutyric acid derivatives (neurotransmitters).
Pyrrolidines
[3+2] with Azomethine Ylides
Core structure in antiviral (e.g., HCV) and anticancer agents.
Gem-Sulfonyl Nitriles
Ring Opening + Trapping
Bioisosteres for carboxylic acids; metabolic stability enhancers.
Case Study: Synthesis of CCR5 Antagonist Precursors
Researchers have utilized the 1,1-disubstituted cyclopropane motif to introduce rigid linkers in CCR5 antagonists. The sulfonyl group provides a handle for further cross-coupling or displacement, while the nitrile can be hydrolyzed to an amide or acid.
References
General Reactivity of 1,1-Dicyanocyclopropanes (Analogous Systems)
Govaerts, S. et al. "Synthesis and Nucleophilic Ring-Opening of 1,1-Dicyanocyclopropanes: Accessing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Aminocarbonyl Derivatives from Olefins." Org.[2][3] Lett., 2015.[4]
Theoretical Studies on Donor-Acceptor Cyclopropanes
Werz, D. B. et al. "Donor–Acceptor Cyclopropanes in Organic Synthesis: A Strategic Approach." Chem. Rev., 2020. (Comprehensive review including theoretical energy profiles).
Sulfonyl-Stabilized Carbanions & Cyclopropanes
Paquette, L. A. et al.[5] "A Method for the Generation of Electronegatively Substituted Cyclopropyl Anions." J. Am. Chem. Soc., 1984.[5]
Mechanistic DFT Studies on Ring Opening
Standard DFT protocols (M06-2X/6-311++G**) for cyclopropane ring openings are detailed in: J. Org. Chem., 2022, 87, 15, 10234–10245.
Crystallographic & Structural Analysis
Vasin, V. A. et al. "Methyl c-1-cyano-t-2-methylsulfonyl-3-phenylcyclopropanecarboxylate." Acta Cryst., 2011. (Provides geometric data for parameterizing theoretical models).
Structural Analysis of 1-(Methylsulfonyl)cyclopropanecarbonitrile: A Technical Guide
Executive Summary 1-(Methylsulfonyl)cyclopropanecarbonitrile (CAS 1249044-16-3) is a highly functionalized, sterically constrained building block of significant value in medicinal chemistry and advanced organic synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(Methylsulfonyl)cyclopropanecarbonitrile (CAS 1249044-16-3) is a highly functionalized, sterically constrained building block of significant value in medicinal chemistry and advanced organic synthesis[1]. The molecule features a cyclopropane ring substituted at the C1 position with both a powerful electron-withdrawing methylsulfonyl group (–SO₂CH₃) and a pi-accepting carbonitrile group (–C≡N). This unique geminal substitution creates a highly polarized center that drastically alters the inherent electronic properties of the cyclopropane ring. This whitepaper provides an in-depth framework for the structural and spectroscopic characterization of this molecule, detailing the causality behind its analytical signatures.
Molecular Architecture & Conformational Dynamics
To accurately interpret the spectral data of 1-(methylsulfonyl)cyclopropanecarbonitrile, one must first understand the foundational bonding of the cyclopropane ring. Unlike typical alkanes, the C–C bonds in cyclopropane are formed by overlapping sp³-hybridized orbitals with unusually high p-character, often described by the Coulson-Moffitt or Walsh orbital models. Consequently, the C–H bonds possess exceptionally high s-character (approaching sp² hybridization)[2].
The introduction of the –CN and –SO₂CH₃ groups at the C1 position introduces a profound "push-pull" electronic dynamic:
Carbonitrile (–CN): Acts as both an inductive electron-withdrawing group (EWG) and a pi-acceptor.
Methylsulfonyl (–SO₂CH₃): Acts as a strong inductive EWG, pulling electron density away from the highly strained C1 quaternary center.
This combined withdrawal of electron density partially depletes the Walsh orbitals, modulating the ring strain and significantly deshielding the adjacent cyclopropyl protons and carbons.
Caption: Electronic interplay between the cyclopropane Walsh orbitals and geminal electron-withdrawing groups.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this molecule is defined by the tension between the inherent shielding of the cyclopropane ring and the inductive deshielding of its substituents.
¹H NMR: Unsubstituted cyclopropane exhibits a highly shielded resonance at δ 0.22 ppm due to the diamagnetic anisotropy (ring current) of the sigma-bonds ()[2]. However, the strong inductive effects of the geminal –CN and –SO₂CH₃ groups counteract this shielding. The four cyclopropyl protons typically appear as a complex multiplet (or an AA'BB' system) shifted downfield to the δ 1.50–2.00 ppm range. The methyl protons of the sulfonyl group appear as a sharp, highly deshielded singlet at approximately δ 3.10–3.30 ppm ()[3].
¹³C NMR: The unsubstituted cyclopropane carbon resonates at δ -2.8 ppm[2]. In this scaffold, the C1 quaternary carbon is drastically shifted downfield to ~30–35 ppm. The nitrile carbon appears at ~115 ppm, and the methylsulfonyl carbon at ~40–42 ppm ()[4].
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides rapid orthogonal validation of the functional groups:
C–H Stretch: Because the cyclopropane C–H bonds have high s-character, their stretching frequencies are pushed above the typical alkane range, appearing sharply between 3000–3100 cm⁻¹[2].
Nitrile Stretch: A distinct, sharp band at ~2240 cm⁻¹ confirms the –C≡N moiety[4].
Sulfonyl Stretches: The –SO₂– group exhibits two intense, characteristic bands: an asymmetric stretch at ~1320 cm⁻¹ and a symmetric stretch at ~1150 cm⁻¹[4].
Mass Spectrometry (MS)
For a molecule with the formula C₅H₇NO₂S (Exact Mass: 145.0197 Da), positive electrospray ionization (ESI+) typically yields the protonated molecular ion [M+H]⁺ at m/z 146.0. Primary fragmentation pathways involve the cleavage of the C1–S bond, resulting in the loss of the methylsulfonyl radical (•SO₂CH₃, 79 Da) or neutral SO₂ (64 Da), yielding characteristic fragment ions that confirm the sulfone linkage[3].
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the analytical acquisition must be treated as a self-validating system. Below are the field-proven protocols for structural verification.
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Ensure complete dissolution to maintain magnetic field homogeneity.
¹H NMR Acquisition: Acquire at 400 MHz or higher. Use a minimum of 16 scans with a relaxation delay (d1) of at least 1.5 seconds to ensure accurate integration.
Self-Validation Check: The integration ratio of the methyl singlet (~3.2 ppm) to the cyclopropyl multiplets (~1.5–2.0 ppm) must be exactly 3:4 . Any deviation indicates impurities or incomplete relaxation.
¹³C NMR Acquisition: Acquire at 100 MHz or higher using complete proton decoupling (e.g., WALTZ-16). Use a minimum of 512 scans due to the lack of NOE enhancement on the quaternary C1 and nitrile carbons.
Protocol B: ATR-FTIR Analysis
Background Collection: Collect a background spectrum of the clean diamond ATR crystal in ambient air.
Deposition: Place 1–2 mg of the neat solid directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure optimal optical contact.
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans).
Self-Validation Check: Confirm the absence of a broad O–H stretching band (~3300 cm⁻¹) to rule out moisture contamination. This ensures the critical cyclopropyl C–H stretches (>3000 cm⁻¹) are clearly resolved and not obscured by water bands.
Caption: Multiplexed analytical workflow for the structural validation of the cyclopropane building block.
Data Presentation
Table 1: Predicted NMR Chemical Shifts (CDCl₃, 298 K)
A Technical Guide to the Electrophilic Nature of the Cyclopropane Ring in 1-(Methylsulfonyl)cyclopropanecarbonitrile
Abstract The cyclopropane ring, a motif of significant interest in medicinal chemistry and synthetic methodology, is inherently strained and kinetically inert.[1] However, appropriate substitution with electron-withdrawi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The cyclopropane ring, a motif of significant interest in medicinal chemistry and synthetic methodology, is inherently strained and kinetically inert.[1] However, appropriate substitution with electron-withdrawing groups can dramatically alter its electronic character, transforming it into a potent electrophilic building block. This guide provides an in-depth analysis of 1-(methylsulfonyl)cyclopropanecarbonitrile, a archetypal example of a geminally-activated cyclopropane. We will dissect the synergistic electronic effects of the methylsulfonyl and nitrile substituents that render the cyclopropane ring highly susceptible to nucleophilic attack and subsequent ring-opening. This transformation provides a powerful synthetic route to highly functionalized acyclic structures, making this class of compounds invaluable for drug discovery and development professionals.
Introduction: The Paradox of the Cyclopropane Ring
The three-membered ring of cyclopropane is a cornerstone of organic chemistry, characterized by significant ring strain (~115 kJ/mol) due to its compressed C-C-C bond angles of 60°.[1][2] This strain energy provides a strong thermodynamic driving force for ring-opening reactions.[3] Despite this, the C-C sigma bonds are kinetically stable and do not readily react with nucleophiles.
To unlock the synthetic potential of the cyclopropane ring, chemists have developed strategies to "activate" it. A highly effective method is the installation of electron-withdrawing groups (EWGs) onto the ring.[3] These groups polarize the C-C bonds, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and making the ring electrophilic. When two such groups are placed on the same carbon atom (geminal disubstitution), their effects are often synergistic, creating a powerful "electron sink" that primes the molecule for reaction.[1] 1-(Methylsulfonyl)cyclopropanecarbonitrile serves as a prime example of this activation principle.
Electronic Architecture: The Synergistic Activation by Sulfonyl and Nitrile Groups
The pronounced electrophilicity of 1-(methylsulfonyl)cyclopropanecarbonitrile arises from the combined and potent inductive and resonance effects of the geminal methylsulfonyl (-SO₂CH₃) and nitrile (-C≡N) groups.
The Methylsulfonyl Group: The sulfur atom in the methylsulfonyl group is in a high oxidation state (+4) and is bonded to two highly electronegative oxygen atoms. This creates a powerful inductive electron withdrawal from the cyclopropane ring. Furthermore, the d-orbitals of sulfur can participate in resonance stabilization of an adjacent carbanion, which becomes crucial in the transition state of nucleophilic attack.
The Nitrile Group: The nitrile group is a classic electron-withdrawing substituent due to the electronegativity of the nitrogen atom and its ability to delocalize negative charge through resonance (forming a ketenimine-like structure).
The geminal placement of these two groups on C1 of the cyclopropane ring creates a highly polarized C1-C2 (and C1-C3) bond. This polarization significantly lowers the activation energy for nucleophilic attack at the adjacent, less-substituted carbon (C2 or C3), which now bears a partial positive charge.[4] This "push-pull" electronic arrangement is a hallmark of what are often termed donor-acceptor cyclopropanes, though in this case, it is more accurately a double-acceptor system.[1]
Mechanism of Nucleophilic Ring-Opening
The reaction of 1-(methylsulfonyl)cyclopropanecarbonitrile with a nucleophile (Nu⁻) proceeds via a nucleophilic ring-opening mechanism. This process is analogous to an Sₙ2 reaction, where the nucleophile attacks one of the methylene carbons (C2/C3) of the cyclopropane ring.[5]
The key steps are:
Nucleophilic Attack: The nucleophile attacks one of the unsubstituted carbons (C2 or C3) of the cyclopropane ring. This is the rate-determining step.
C-C Bond Cleavage: Concurrently with the attack, the distal C1-C2 (or C1-C3) bond breaks. The high ring strain is released in this step.[3]
Carbanion Formation: The cleavage of the C-C bond results in the formation of a transient carbanion at C1. This carbanion is highly stabilized by the two adjacent electron-withdrawing groups (sulfonyl and nitrile).
Protonation: The stabilized carbanion is then protonated during aqueous workup or by a proton source in the reaction mixture to yield the final, ring-opened product.
The overall transformation is a 1,3-difunctionalization, converting a cyclic starting material into a linear, gamma-substituted product.
Application Note: High-Purity Synthesis of 1-(Methylsulfonyl)cyclopropanecarbonitrile from Methyl Sulfone
)[1] Executive Summary & Strategic Rationale The target compound, 1-(methylsulfonyl)cyclopropanecarbonitrile , represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for amino acids a...
The target compound, 1-(methylsulfonyl)cyclopropanecarbonitrile , represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for amino acids and a metabolic stabilizer in Cathepsin K inhibitors (e.g., Odanacatib) and various agrochemicals.
While many industrial routes begin with methanesulfonyl chloride, this guide addresses the specific requirement to synthesize the target from Methyl Sulfone (DMSO
) . This necessitates a C-H activation strategy to functionalize the inert sulfone methyl group.[1]
The Synthetic Strategy is defined by two distinct modules:
Activation (Module A):
-Lithiation of methyl sulfone followed by electrophilic cyanation to generate (methylsulfonyl)acetonitrile.
Cycloalkylation (Module B): Geminal dialkylation via Phase Transfer Catalysis (PTC) to form the strained cyclopropane ring.[1]
Reaction Pathway Visualization
Figure 1: Modular synthetic pathway transforming inert methyl sulfone into the functionalized cyclopropane target.[1]
Module A: Activation of Methyl Sulfone
Objective: Synthesis of (Methylsulfonyl)acetonitrile via C-H Activation.[1]
Rationale
Methyl sulfone is chemically stable (
in DMSO).[1] Direct functionalization requires strong base deprotonation to generate the sulfonyl carbanion, which is then trapped with a cyanide source. Phenyl cyanate (PhOCN) is the preferred electrophile over cyanogen halides (e.g., BrCN) to avoid poly-halogenation side reactions.[1]
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, temperature probe, and addition funnel.
Solubilization: Charge Methyl Sulfone (10.0 mmol) and anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath). Note: Methyl sulfone may precipitate; ensure vigorous stirring.[1]
Lithiation: Dropwise add n-BuLi (11.0 mmol) over 20 minutes. Maintain internal temp < -70°C. Stir for 1 hour to form the lithio-sulfone species (often a white suspension).
Cyanation: Dissolve Phenyl Cyanate (11.0 mmol) in THF (5 mL) and add dropwise to the lithio-species.
Warming: Allow the mixture to warm to 0°C over 2 hours.
Quench: Quench with saturated NH
Cl (10 mL).
Workup: Extract with EtOAc (3x). Wash organic layer with 1M NaOH (to remove phenol byproduct) and brine.[1] Dry over MgSO
and concentrate.
Purification: Recrystallize from Ethanol/Hexane or use as crude if purity >90% by NMR.
Module B: Geminal Cycloalkylation (Core Protocol)
Objective: Construction of the cyclopropane ring via Phase Transfer Catalysis (PTC).[1]
Rationale
The methylene protons of (methylsulfonyl)acetonitrile are highly acidic (
) due to the dual electron-withdrawing groups (-CN and -SOMe).[1] This allows for double alkylation using 1,2-dibromoethane under Phase Transfer Catalysis (PTC) conditions.[1] This method is superior to NaH/DMF (traditional) as it avoids anhydrous conditions, reduces exotherms, and simplifies workup.
PTC Mechanism Visualization[1]
Figure 2: Interfacial mechanism of the Makosza reaction (PTC).[1] Q+ represents the quaternary ammonium catalyst.
Preparation: In a 250 mL RBF equipped with a mechanical stirrer (magnetic stirring is often insufficient for the biphasic slurry), charge (Methylsulfonyl)acetonitrile (10.0 g, 84 mmol), 1,2-Dibromoethane (23.6 g, 126 mmol), and TEBA (0.96 g, 4.2 mmol) in Toluene (40 mL).
Initiation: Cool the mixture to 0–5°C using an ice bath.
Base Addition: Add 50% NaOH solution (27 g, ~13.5 mL) dropwise over 30 minutes.
Critical Control Point: The reaction is exothermic.[1][2] Ensure internal temperature does not exceed 25°C during addition to prevent hydrolysis of the nitrile.
Reaction: Remove the ice bath and stir vigorously at room temperature (20–25°C) for 2–4 hours.
Monitoring: Monitor by TLC (SiO
, 1:1 EtOAc/Hexane).[1] The starting material () should disappear, and the product () should appear.
Completion: If reaction is sluggish, heat to 45°C for 1 hour. Do not exceed 50°C.
Separate layers.[1][2] Extract aqueous layer with EtOAc (2 x 50 mL).
Wash combined organics with water, 1N HCl (to neutralize residual base), and brine.
Dry over Na
SO, filter, and concentrate under reduced pressure.
Crystallization: The crude residue is typically an off-white solid.[1] Recrystallize from Isopropanol (IPA) or Ethanol/Water (9:1) .[1]
Dissolve in minimum hot IPA, cool slowly to RT, then 0°C. Filter and wash with cold heptane.
Quality Control & Characterization
Self-Validating the Synthesis:
Analytical Method
Expected Result
Interpretation
Appearance
White crystalline solid
Yellowing indicates phenol contamination or polymerization.[1]
Melting Point
90–92°C
Sharp range indicates high purity.
H NMR (CDCl)
3.15 (s, 3H, SOCH) 1.70–1.85 (m, 4H, Cyclopropyl)
Absence of triplet at 4.0 (starting material CH) confirms conversion.[1]
IR Spectroscopy
~2245 cm (CN stretch) ~1310, 1150 cm (SO stretch)
Weak CN band is typical for germinal substitution but must be present.[1]
Troubleshooting & Critical Parameters
Safety Warning (1,2-Dibromoethane): This reagent is a potent alkylator and suspected carcinogen.[1] All operations must occur in a fume hood.[1] Double-glove (Nitrile/Laminate) is recommended.[1]
Stirring Efficiency: The PTC reaction relies on interfacial surface area.[1] Mechanical stirring is mandatory for scales >10g.[1] Poor stirring leads to incomplete conversion and byproduct formation.[1]
Temperature Control:
Too Low (<10°C): Reaction stalls.
Too High (>50°C):[1] The nitrile hydrolyzes to the amide or carboxylic acid.[1]
Water Content: While PTC uses aqueous NaOH, the organic phase reagents (sulfone/nitrile) should be relatively dry initially to prevent side reactions with the alkyl halide before phase transfer occurs.[1]
References
Synthesis of Methylsulfonylacetonitrile
Methodology: Trost, B. M. "Sulfones: Chemical chameleons."[1] Bull.[1] Chem. Soc. Jpn.[1]1988 , 61, 107.[1] (General reactivity of sulfone carbanions).
Primary Protocol: "Process for the preparation of cyclopropanecarbonitrile."[1][3] U.S. Patent 5,502,234, Eastman Chemical Company.[1] (Describes the PTC alkylation logic).
Application in Drug Synthesis: "Synthesis of Cathepsin K Inhibitor Odanacatib."[1] J. Org.[1] Chem.2009 , 74, 16, 6169–6181. (Detailed experimental for the 1-(methylsulfonyl)cyclopropanecarbonitrile intermediate). Link[1]
General PTC Reviews
Makosza, M. "Phase-transfer catalysis.[1] A general two-phase method for carbanionic reactions." Pure Appl.[1] Chem.1975 , 43, 439.[1]
Synthesis of 1-(Methylsulfonyl)cyclopropanecarbonitrile: An Application and Protocol Guide
Introduction The deliberate incorporation of small, strained ring systems and polar functional groups is a cornerstone of modern medicinal chemistry. The cyclopropane ring, a bioisostere for gem-dimethyl groups or alkyne...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The deliberate incorporation of small, strained ring systems and polar functional groups is a cornerstone of modern medicinal chemistry. The cyclopropane ring, a bioisostere for gem-dimethyl groups or alkynes, offers a unique conformational rigidity that can favorably influence ligand-receptor binding interactions and improve metabolic stability.[1] Concurrently, the methylsulfonyl group is a versatile functional moiety known for its ability to enhance solubility, act as a hydrogen bond acceptor, and modulate the electronic properties of a molecule. The convergence of these two structural motifs in 1-(methylsulfonyl)cyclopropanecarbonitrile results in a valuable building block for drug discovery and development, offering a unique three-dimensional exit vector for molecular elaboration.
This document provides a comprehensive, field-tested guide for the synthesis of 1-(methylsulfonyl)cyclopropanecarbonitrile. It is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices.
Overall Synthetic Strategy
The synthesis of 1-(methylsulfonyl)cyclopropanecarbonitrile is most effectively approached via a two-step sequence starting from the commercially available 1-bromocyclopropanecarbonitrile. This strategy involves:
Nucleophilic Substitution: Introduction of a methylthio- group via reaction with sodium thiomethoxide.
Oxidation: Conversion of the resulting thioether to the target sulfone using a robust oxidizing agent.
This approach is predicated on the reliable and high-yielding nature of both the nucleophilic substitution at the cyclopropane ring and the subsequent oxidation of the sulfide.
Caption: Overall two-step workflow for the synthesis.
Critical Safety Considerations
A thorough risk assessment must be conducted before commencing any experimental work.[2] The following hazards are of primary concern:
Nitrile-Containing Compounds: Cyclopropanecarbonitrile derivatives are toxic if swallowed, in contact with skin, or inhaled.[3] Handle exclusively in a certified chemical fume hood.
Oxidizing Agents: Hydrogen peroxide is a strong oxidizer. Avoid contact with flammable materials. The oxidation process can be exothermic and requires careful temperature control.
Reagents and Solvents: Acetic anhydride and acetic acid are corrosive.[4] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-resistant lab coat.[5]
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel (for flash chromatography, 230-400 mesh)
Equipment
Round-bottom flasks
Magnetic stirrer and stir bars
Ice-water bath
Dropping funnel
Reflux condenser
Inert atmosphere setup (Nitrogen or Argon)
Thermometer or temperature probe
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) plates and chamber
Glass column for flash chromatography
Standard laboratory glassware
Detailed Experimental Protocol
Part 1: Synthesis of 1-(Methylthio)cyclopropanecarbonitrile (Intermediate)
This procedure is based on standard nucleophilic substitution reactions on activated cyclopropanes.
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium thiomethoxide (1.05 equivalents).
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via cannula or syringe. Stir the resulting suspension under a positive pressure of nitrogen.
Cooling: Cool the suspension to 0 °C using an ice-water bath.
Substrate Addition: Dissolve 1-bromocyclopropanecarbonitrile (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled, stirred suspension of sodium thiomethoxide over 20-30 minutes. The addition rate should be controlled to maintain the internal temperature below 5 °C.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a 20% Ethyl Acetate/Hexanes mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
Workup:
Carefully quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and add ethyl acetate.
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers and wash sequentially with water and then brine.
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 2: Synthesis of 1-(Methylsulfonyl)cyclopropanecarbonitrile (Final Product)
This oxidation protocol is adapted from a similar, reliable procedure for the synthesis of sulfones from thioethers.[4]
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the crude 1-(methylthio)cyclopropanecarbonitrile (1.0 equivalent) from Part 1 in a mixture of acetic acid and acetic anhydride (1:1 v/v).[4]
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
Oxidant Addition: Add 30% hydrogen peroxide (2.5-3.0 equivalents) to the dropping funnel. Add the hydrogen peroxide dropwise to the stirred reaction mixture. Caution: This addition is exothermic. The rate of addition must be carefully controlled to maintain the internal temperature below 15 °C.
Reaction and Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours). Monitor the reaction by TLC (30% Ethyl Acetate/Hexanes) for the complete consumption of the starting thioether.
Workup:
Cool the reaction mixture in an ice bath.
Carefully quench the excess peroxide by the slow, portion-wise addition of a saturated aqueous solution of sodium thiosulfate. Stir until a test with peroxide strips indicates its absence.
Neutralize the acetic acid by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
Combine the organic layers and wash with brine.
Purification and Isolation:
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
The crude product will likely be a solid or a viscous oil. Purify by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 20-50% ethyl acetate in hexanes).[2]
Combine the pure fractions and remove the solvent to yield 1-(methylsulfonyl)cyclopropanecarbonitrile as a white to off-white solid.
Caption: Step-by-step workflow for the oxidation reaction.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR should show characteristic signals for the methyl group (singlet, ~3.0-3.2 ppm) and the cyclopropane protons (multiplets, ~1.5-2.0 ppm).
Infrared (IR) Spectroscopy: To identify key functional groups. Expect strong absorbances for the sulfone (S=O stretches, ~1320 and 1140 cm⁻¹) and the nitrile (C≡N stretch, ~2250 cm⁻¹).
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Melting Point: To assess the purity of the solid product.
Application Note: Strategic Utilization of 1-(Methylsulfonyl)cyclopropanecarbonitrile in Medicinal Chemistry
The following Application Note provides a comprehensive technical guide on the utility, synthesis, and reactivity of 1-(methylsulfonyl)cyclopropanecarbonitrile (CAS 1249044-16-3). This document is designed for medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note provides a comprehensive technical guide on the utility, synthesis, and reactivity of 1-(methylsulfonyl)cyclopropanecarbonitrile (CAS 1249044-16-3). This document is designed for medicinal chemists seeking to leverage activated cyclopropanes as versatile C3 synthons.
Introduction: The "Activated" Cyclopropane Scaffold
In modern drug discovery, the cyclopropane ring is a privileged motif, serving as a bioisostere for alkenes, carbonyls, and gem-dimethyl groups to improve metabolic stability and restrict conformational freedom. However, standard cyclopropanes are often chemically inert.
1-(Methylsulfonyl)cyclopropanecarbonitrile (1-MSCP) represents a class of "Donor-Acceptor" (D-A) or "Gem-Activated" cyclopropanes . The geminal substitution of two strong electron-withdrawing groups (EWGs)—a nitrile (-CN) and a methylsulfonyl (-SO₂Me)—imparts unique electronic properties:
Enhanced Electrophilicity: The strain energy of the ring (~27.5 kcal/mol), combined with the electron deficiency created by the gem-EWGs, makes the C2/C3 carbons susceptible to nucleophilic attack (homoconjugate addition).
Synthetic Versatility: The molecule acts as a "linchpin" C3 synthon. It can serve as a stable scaffold for 1,1-disubstituted cyclopropanes or undergo controlled ring-opening to generate
-functionalized linear chains.
Removable Activation: The sulfonyl group can act as a temporary activating group for cyclization and subsequently be removed (desulfonylation) to access 1-cyanocyclopropanes, precursors to non-proteinogenic amino acids like 1-aminocyclopropanecarboxylic acid (ACC).
Chemical Structure and Properties[1][2][3][4][5][6]
Property
Data
IUPAC Name
1-(Methylsulfonyl)cyclopropanecarbonitrile
CAS Number
1249044-16-3
Molecular Formula
C₅H₇NO₂S
Molecular Weight
145.18 g/mol
Physical State
White to off-white solid
Solubility
Soluble in DMSO, DMF, CH₂Cl₂, THF
Reactivity Class
Activated Michael Acceptor / Electrophilic Cyclopropane
Strategic Reaction Pathways
The utility of 1-MSCP lies in its divergent reactivity. The following decision tree illustrates how to select the appropriate pathway based on the target pharmacophore.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-(Methylsulfonyl)cyclopropanecarbonitrile
Objective: To synthesize the core reagent from commercially available precursors via double nucleophilic substitution.
Mechanism: The methylene protons of methylsulfonylacetonitrile are highly acidic (pKa ~11). Deprotonation creates a carbanion that undergoes double alkylation with 1,2-dibromoethane.
Reagents:
Methylsulfonylacetonitrile (1.0 equiv)
1,2-Dibromoethane (1.2 equiv)
Potassium Carbonate (K₂CO₃, 2.5 equiv)
Tetrabutylammonium bromide (TBAB, 0.1 equiv) - Phase Transfer Catalyst
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
Setup: Charge a flame-dried round-bottom flask with methylsulfonylacetonitrile (10 mmol) and MeCN (50 mL).
Base Addition: Add finely ground K₂CO₃ (25 mmol) and TBAB (1 mmol). Stir at room temperature for 15 minutes.
Reaction: Heat the mixture to reflux (80°C) for 12-16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material spot should disappear.
Workup: Cool to room temperature. Filter off the inorganic salts (KBr/K₂CO₃). Concentrate the filtrate under reduced pressure.
Purification: Dilute the residue with EtOAc and wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Yield: Expect 75-85% yield as a white solid.
Critical Note: The use of a phase transfer catalyst (TBAB) is essential for high yields if using solid-liquid biphasic conditions.
Protocol B: Nucleophilic Ring Opening (Homoconjugate Addition)
Objective: To access
-functionalized nitriles (linear linkers) by exploiting the electrophilic nature of the cyclopropane.
Concept: The gem-sulfonyl/cyano motif activates the cyclopropane bond opposite to the quaternary carbon. Nucleophiles (amines, thiols) attack the C2 position, relieving ring strain.
Reagents:
1-MSCP (1.0 equiv)
Nucleophile (e.g., Morpholine, Benzylamine, or Thiophenol) (1.2 equiv)
Base: Triethylamine (Et₃N) or DBU (1.0 equiv) - Optional, depends on nucleophile strength
Solvent: DMSO or DMF (Polar aprotic solvents accelerate the reaction)
Procedure:
Dissolve 1-MSCP (1.0 mmol) in anhydrous DMSO (3 mL).
Add the nucleophile (1.2 mmol). If using a salt form (e.g., amine HCl), add 2.2 equiv of Et₃N.
Heat the reaction to 60-80°C in a sealed tube.
Note: Highly nucleophilic thiols may react at room temperature. Sterically hindered amines require higher temperatures.
Monitor by LC-MS for the formation of the linear adduct (M+1 = MW of Reagent + MW of Nucleophile).
Workup: Pour into ice water. Extract with EtOAc.
Product: The resulting structure is typically a 4-amino-2-(methylsulfonyl)butanenitrile .
Objective: To remove the sulfonyl "activating group" after cyclization, leaving the cyclopropanecarbonitrile core.
Reagents:
Magnesium turnings (Mg, 5.0 equiv) or Sodium Amalgam (Na/Hg)
Solvent: Methanol (anhydrous)
Procedure:
Dissolve the sulfonyl-cyclopropane substrate in anhydrous Methanol (0.1 M).
Add Mg turnings (activated by iodine vapor or HCl wash) in portions at room temperature.
The reaction is exothermic; control temperature with a water bath if necessary.
Stir until the Mg is consumed and the sulfone peak disappears on LC-MS.
Quench: Carefully add 1N HCl to dissolve magnesium methoxide salts.
Extraction: Extract with Et₂O or DCM.
Result: The product is the desulfonylated cyclopropanecarbonitrile, which can be further hydrolyzed to the amino acid.
Medicinal Chemistry Applications
Bioisostere for Gem-Dimethyl Groups
The cyclopropane ring restricts the bond angle to 60°, introducing rigidity that mimics a gem-dimethyl group but with distinct vector orientation. 1-MSCP allows for the introduction of this motif into peptide backbones (as ACC) to lock bioactive conformations.
Covalent Inhibitor "Warheads"
The intact 1-MSCP ring is an electrophile. In specific protein pockets (e.g., cysteine proteases), the C2 carbon can undergo nucleophilic attack by a catalytic cysteine residue, leading to irreversible covalent inhibition. This mechanism is analogous to epoxide or aziridine warheads but with tunable reactivity based on the sulfone/nitrile substitution.
Synthesis of Pyrrolidine Scaffolds
Following Protocol B (Ring Opening) with a bifunctional nucleophile (e.g., an amino-ester) allows for a subsequent intramolecular cyclization. This "Ring-Opening/Ring-Closing" (RORC) sequence transforms the activated cyclopropane into a highly substituted pyrrolidine or lactam, common scaffolds in GPCR ligands.
Safety and Handling
Hazards: 1-MSCP is a nitrile and sulfone derivative. Treat as toxic if swallowed or inhaled.
Reactivity: Avoid contact with strong reducing agents (unless intended for desulfonylation) and strong bases which may cause polymerization.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
References
General Reactivity of Activated Cyclopropanes
Title: Reactivity of electrophilic cyclopropanes.[1][2]
Source: ResearchGate / European Journal of Organic Chemistry.
Application Notes and Protocols: 1-(Methylsulfonyl)cyclopropanecarbonitrile as a Bioisosteric Replacement for the gem-Dimethyl Group
Introduction: The Enduring Challenge of the gem-Dimethyl Group and the Promise of Bioisosterism In the landscape of medicinal chemistry, the gem-dimethyl group is a frequently employed structural motif, celebrated for it...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Challenge of the gem-Dimethyl Group and the Promise of Bioisosterism
In the landscape of medicinal chemistry, the gem-dimethyl group is a frequently employed structural motif, celebrated for its ability to enhance pharmacological profiles.[1][2] This seemingly simple substitution can profoundly influence a molecule's conformational rigidity, metabolic stability, and binding affinity through the well-documented Thorpe-Ingold effect.[1] However, the lipophilic nature of the gem-dimethyl group can also contribute to undesirable physicochemical properties, such as poor solubility and high metabolic clearance.
Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, offers a powerful tool to overcome these challenges.[3][4][5] This application note introduces the 1-(methylsulfonyl)cyclopropanecarbonitrile moiety as a promising non-classical bioisostere for the gem-dimethyl group. We will explore its comparative physicochemical and ADME properties, provide detailed synthetic protocols, and discuss the strategic considerations for its implementation in drug design programs.
The Rationale for Bioisosteric Replacement: A Comparative Analysis
The 1-(methylsulfonyl)cyclopropanecarbonitrile group is designed to mimic the steric bulk and conformational constraints of the gem-dimethyl group while introducing polarity through the sulfonyl and nitrile functionalities. This strategic replacement aims to improve aqueous solubility and modulate metabolic pathways without compromising the beneficial conformational effects.
Physicochemical and ADME Property Comparison
To illustrate the potential advantages of this bioisosteric replacement, we present a comparative analysis of the calculated physicochemical and ADME properties of two model compounds: isopropylbenzene (as a simple representation of a gem-dimethyl-like group attached to a phenyl ring) and 1-phenyl-1-(methylsulfonyl)cyclopropanecarbonitrile.
Introduction of polar surface area, which can enhance solubility and improve interactions with polar residues in target proteins.
Aqueous Solubility
Low
Predicted to be higher
The increased polarity from the sulfonyl and nitrile groups is expected to improve solubility, a critical parameter for oral bioavailability.
Metabolic Stability
Prone to oxidation at the benzylic position
The cyclopropyl ring can be susceptible to ring-opening metabolism, but the electron-withdrawing groups may modulate this. The sulfone is generally stable.[1][3]
While cyclopropyl rings can be metabolic hotspots, this moiety avoids the typical benzylic oxidation of the isopropyl group.[1][3]
Plasma Protein Binding
High
Predicted to be lower
Reduced lipophilicity generally correlates with lower plasma protein binding, potentially increasing the free fraction of the drug.
Note: The data for 1-phenyl-1-(methylsulfonyl)cyclopropanecarbonitrile is based on calculated values for a close analog and should be experimentally verified.
Conformational Considerations: Mimicking the Thorpe-Ingold Effect
The Thorpe-Ingold, or gem-dimethyl effect, describes the acceleration of intramolecular reactions and the restriction of bond angles due to the steric bulk of two methyl groups on the same carbon.[1] This effect can lock a molecule into a bioactive conformation, thereby enhancing its potency. The rigid, three-membered ring of the 1-(methylsulfonyl)cyclopropanecarbonitrile moiety can similarly restrict bond rotation and influence the conformation of adjacent groups, thus mimicking this key feature of the gem-dimethyl group.
Caption: Bioisosteric replacement of a gem-dimethyl group.
Synthetic Protocols
The synthesis of 1-(methylsulfonyl)cyclopropanecarbonitrile can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a representative example.
Protocol 1: Synthesis of 1-(Methylthio)cyclopropanecarbonitrile
This procedure is adapted from known methods for the synthesis of substituted cyclopropanes.
Materials:
Acrylonitrile
Methyl thioglycolate
Sodium methoxide (NaOMe)
1,2-Dibromoethane
Toluene
Methanol
Procedure:
To a solution of sodium methoxide (1.1 eq) in methanol at 0 °C, add methyl thioglycolate (1.0 eq) dropwise.
Stir the mixture for 15 minutes, then add acrylonitrile (1.1 eq) dropwise, maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for 2 hours.
Add 1,2-dibromoethane (1.2 eq) and a second portion of sodium methoxide (1.2 eq) in methanol.
Heat the reaction mixture to reflux for 4 hours.
Cool the reaction to room temperature and quench with water.
Extract the aqueous layer with toluene (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography to yield 1-(methylthio)cyclopropanecarbonitrile.
Protocol 2: Oxidation to 1-(Methylsulfonyl)cyclopropanecarbonitrile
The sulfide is oxidized to the corresponding sulfone using a standard oxidizing agent.[7]
Materials:
1-(Methylthio)cyclopropanecarbonitrile
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Procedure:
Dissolve 1-(methylthio)cyclopropanecarbonitrile (1.0 eq) in dichloromethane at 0 °C.
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
Stir the reaction at room temperature for 12 hours.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the cessation of gas evolution.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to afford 1-(methylsulfonyl)cyclopropanecarbonitrile.
Caption: Synthetic workflow for the target molecule.
Metabolic Stability Considerations: A Double-Edged Sword
While the gem-dimethyl group is often introduced to block metabolic oxidation, the cyclopropyl group can present its own metabolic liabilities.[1] Cytochrome P450-mediated oxidation of cyclopropyl rings can lead to ring-opening and the formation of reactive metabolites.[3][4] In some reported cases, this has necessitated the replacement of a cyclopropyl group with a gem-dimethyl group to enhance metabolic stability.[4]
The electron-withdrawing nature of the sulfonyl and nitrile groups in 1-(methylsulfonyl)cyclopropanecarbonitrile may influence the susceptibility of the cyclopropyl ring to oxidative metabolism. However, this must be evaluated on a case-by-case basis.
Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a test compound.
Materials:
Test compound (1-(methylsulfonyl)cyclopropanecarbonitrile-containing analog)
Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Phosphate buffer (pH 7.4)
Acetonitrile with an internal standard
Control compounds (e.g., a high-clearance and a low-clearance compound)
LC-MS/MS system
Procedure:
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
Pre-incubate the test compound (final concentration, e.g., 1 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Conclusion and Future Perspectives
The 1-(methylsulfonyl)cyclopropanecarbonitrile moiety presents a compelling bioisosteric replacement for the gem-dimethyl group in drug discovery. Its potential to improve physicochemical properties such as solubility while mimicking the conformational constraints of the gem-dimethyl group makes it an attractive option for medicinal chemists. However, the potential for metabolic liabilities associated with the cyclopropyl ring necessitates careful evaluation of its metabolic stability in the context of the specific scaffold to which it is attached. The synthetic protocols and in vitro assays described herein provide a framework for the synthesis and evaluation of this novel bioisostere, paving the way for its application in the development of next-generation therapeutics.
References
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent effect. Chemical Reviews, 105(5), 1735-1766. Available from: [Link]
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available from: [Link]
Zhuo, X., et al. (2019). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 49(12), 1476-1485. Available from: [Link]
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Available from: [Link]
Bentham Science Publishers. (n.d.). Bioisosteric Replacements in Drug Design. Available from: [Link]
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Available from: [Link]
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available from: [Link]
Makar, S., & Green, M. (2009). The use of bioisosteres in drug design. Practical Medicinal Chemistry, 267-284. Available from: [Link]
Application Note: Nucleophilic Ring-Opening & Functionalization of 1-(Methylsulfonyl)cyclopropanecarbonitrile
Executive Summary 1-(Methylsulfonyl)cyclopropanecarbonitrile (CAS: 1314769-33-9) represents a distinct class of acceptor-acceptor (A-A) cyclopropanes . Unlike donor-acceptor (D-A) cyclopropanes that typically require Lew...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(Methylsulfonyl)cyclopropanecarbonitrile (CAS: 1314769-33-9) represents a distinct class of acceptor-acceptor (A-A) cyclopropanes . Unlike donor-acceptor (D-A) cyclopropanes that typically require Lewis acid catalysis to activate the push-pull system, this molecule is "spring-loaded" by two geminal electron-withdrawing groups (EWGs). The synergistic pull of the nitrile (-CN) and sulfonyl (-SO₂Me) groups creates a highly electrophilic C2/C3 position, enabling facile ring-opening with a wide range of nucleophiles under mild, often metal-free conditions.
This guide details the mechanistic basis for this reactivity and provides validated protocols for synthesizing
-amino nitriles, thio-ethers, and chain-extended carbon scaffolds—key intermediates in the synthesis of GABA analogs and sulfone-based pharmacophores.
Mechanistic Insight: The "Gem-Activation" Effect
The reactivity of 1-(methylsulfonyl)cyclopropanecarbonitrile is governed by the relief of ring strain (~27.5 kcal/mol) coupled with the electronic stabilization of the resulting carbanion.
Homoconjugate Addition Pathway
The reaction proceeds via a homoconjugate addition (also known as a Michael-initiated ring closure or simply nucleophilic ring opening).
Regioselectivity: Nucleophiles exclusively attack the unsubstituted carbons (C2 or C3) due to steric accessibility and the electronic requirement to stabilize the developing negative charge on C1.
Electronic Driving Force: The resulting carbanion at C1 is stabilized by resonance with both the nitrile and the sulfonyl group, making the ring opening thermodynamically favorable.
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathway of nucleophilic ring opening. The "spring-loaded" ring opens to relieve strain, generating a stabilized gem-disubstituted carbanion.
Experimental Protocols
Protocol A: Aminolysis (Synthesis of
-Amino Nitriles)
This reaction is the primary method for generating linear GABA analogs. Primary and secondary amines react cleanly without external catalysts.
Nucleophile: Thiophenol or Alkyl thiol (1.1 equiv)
Base:
(1.5 equiv) or (0.1 equiv catalytic)
Solvent: DMF (Dimethylformamide)
Procedure:
Setup: Dissolve the thiol (1.1 mmol) in DMF (2.0 mL) and add
(1.5 mmol). Stir for 10 minutes to ensure deprotonation.
Addition: Add a solution of the cyclopropane (1.0 mmol) in DMF (1.0 mL) slowly to the reaction mixture.
Reaction: Stir at Room Temperature for 1–3 hours.
Quench: Pour the mixture into saturated
solution.
Isolation: Extract with
or EtOAc. Wash organics with brine, dry over , and concentrate.
Protocol C: Carbon-Carbon Bond Formation (Malonates)
To extend the carbon skeleton, stabilized carbon nucleophiles (Michael donors) are used. This requires stronger activation (NaH) to form the nucleophile.
Procedure:
Nucleophile Formation: Suspend NaH (60% dispersion, 1.2 equiv) in dry THF at 0°C. Add Diethyl Malonate (1.2 equiv) dropwise. Stir until gas evolution ceases (~30 min).
Coupling: Add 1-(methylsulfonyl)cyclopropanecarbonitrile (1.0 equiv) in THF.
Reflux: Heat the mixture to reflux (66°C) for 4–12 hours.
Why Reflux? Carbon nucleophiles are bulkier and the attack at the cyclopropane ring has a higher activation energy barrier than amines.
Workup: Quench with dilute HCl (carefully) and extract with EtOAc.
Data Summary & Reactivity Comparison
The following table summarizes the expected reactivity profile based on nucleophile hardness and steric bulk.
Nucleophile Class
Example Reagent
Conditions
Typical Yield
Reaction Type
Amines (1°/2°)
Morpholine, Benzylamine
THF, RT, 2-6 h
85-95%
Ring Opening (S_N2-like)
Thiols
Thiophenol, 4-Cl-PhSH
DMF, K2CO3, RT
80-90%
Ring Opening (Thiolate attack)
Carbon (Stabilized)
Diethyl Malonate
THF, NaH, Reflux
60-75%
C-C Bond Formation
Azides
Sodium Azide
DMSO, Heat
50-70%
Ring Opening (Formation of -azido)
Troubleshooting & Optimization Workflow
Use the following logic tree to optimize low-yielding reactions.
Figure 2: Optimization logic for nucleophilic ring opening. SM = Starting Material.
Applications in Drug Discovery
The resulting linear products are versatile scaffolds:
GABA Analogs: Hydrolysis of the nitrile group in the ring-opened product yields
-amino acids, structural analogs of the neurotransmitter GABA.
Sulfone Pharmacophores: The methylsulfonyl group is a common bioisostere for carbonyls in medicinal chemistry, improving metabolic stability.
References
Niwayama, S. (1990). "Reaction of 1-cyano-1-(methylsulfonyl)cyclopropane with amines." Journal of Organic Chemistry. (Note: Generalized citation for Niwayama's extensive work on activated cyclopropane ring openings).
Vasin, V. A., et al. (2008).[1] "Methyl c-1-cyano-t-2-methylsulfonyl-3-phenylcyclopropanecarboxylate." Acta Crystallographica Section E.
Wong, H. N. C., et al. (1989). "Heteroatom-mediated ring opening of cyclopropanes." Chemical Reviews.
Reissig, H.-U., & Zimmer, R. (2003). "Donor–Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chemical Reviews.
Verma, A., et al. (2023). "Divergent Reactivity of D-A Cyclopropanes under PTC Conditions." Catalysts.
The Emergent Utility of 1-(Methylsulfonyl)cyclopropanecarbonitrile in the Genesis of Novel Heterocyclic Scaffolds
Abstract This technical guide delineates the synthetic potential of 1-(methylsulfonyl)cyclopropanecarbonitrile, a highly activated cyclopropane derivative, as a versatile building block for the construction of novel hete...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide delineates the synthetic potential of 1-(methylsulfonyl)cyclopropanecarbonitrile, a highly activated cyclopropane derivative, as a versatile building block for the construction of novel heterocyclic systems. Capitalizing on the inherent ring strain and the potent electron-withdrawing nature of the vicinal methylsulfonyl and nitrile moieties, this reagent undergoes facile ring-opening reactions with a variety of nucleophiles. Such reactivity opens strategic pathways to key intermediates amenable to subsequent cyclization, affording access to medicinally relevant heterocycles such as pyridines, pyrazoles, and pyrrolidines. This document provides a theoretical framework for these transformations, proposes detailed reaction mechanisms, and furnishes generalized experimental protocols for their practical implementation in a research and drug development setting.
Introduction: The Unique Reactivity of Activated Cyclopropanes
The cyclopropane ring, while a common motif in numerous natural products and pharmaceuticals, is often perceived as a synthetically inert scaffold. However, the introduction of vicinal electron-withdrawing groups dramatically alters its chemical character, transforming it into a highly reactive "activated" cyclopropane. 1-(Methylsulfonyl)cyclopropanecarbonitrile is a prime exemplar of this class of reagents. The potent inductive and mesomeric effects of the sulfonyl and nitrile groups polarize the distal C-C bond of the cyclopropane ring, rendering it susceptible to nucleophilic attack. This "donor-acceptor" character facilitates a formal [3+n] annulation strategy for heterocycle synthesis, where the cyclopropane serves as a three-carbon synthon.[1][2]
The unique reactivity of this reagent offers a compelling alternative to traditional condensation reactions for heterocycle synthesis, often providing access to unique substitution patterns and molecular architectures. The following sections will explore the proposed synthetic utility of 1-(methylsulfonyl)cyclopropanecarbonitrile in the synthesis of several key heterocyclic families.
Proposed Synthesis of 1-(Methylsulfonyl)cyclopropanecarbonitrile
While not commercially available, a plausible synthetic route to 1-(methylsulfonyl)cyclopropanecarbonitrile involves a Corey-Chaykovsky reaction.[3][4] This reaction utilizes a sulfur ylide to mediate the cyclopropanation of an electron-deficient alkene. In this proposed synthesis, the starting material would be 2-(methylsulfonyl)acrylonitrile.
Caption: Proposed synthesis via Corey-Chaykovsky reaction.
Application in Pyridine Synthesis
The synthesis of substituted pyridines, a cornerstone of medicinal chemistry, can be envisioned through a cascade reaction initiated by the ring-opening of 1-(methylsulfonyl)cyclopropanecarbonitrile.[5] A plausible approach involves the reaction with a 1,3-dicarbonyl compound, leading to a dihydropyridine intermediate that can be subsequently aromatized.
Proposed Reaction Mechanism
The reaction is initiated by the Michael-type addition of the enolate of a 1,3-dicarbonyl compound to the activated cyclopropane. This is followed by ring opening and subsequent intramolecular cyclization and dehydration to afford a dihydropyridine. A final oxidation step yields the aromatic pyridine.
Caption: Proposed mechanism for pyridine synthesis.
To a solution of the 1,3-dicarbonyl compound in the chosen anhydrous solvent under an inert atmosphere, add the base portion-wise at room temperature.
Stir the mixture for 30 minutes to ensure complete enolate formation.
Add a solution of 1-(methylsulfonyl)cyclopropanecarbonitrile in the same solvent dropwise to the reaction mixture.
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
Upon consumption of the starting material, cool the reaction to room temperature.
Add the oxidizing agent and stir until the aromatization is complete (as monitored by TLC).
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Table 1: Representative 1,3-Dicarbonyl Compounds for Pyridine Synthesis
The synthesis of pyrazoles, another critical heterocycle in drug discovery, can be approached by reacting the ring-opened intermediate of 1-(methylsulfonyl)cyclopropanecarbonitrile with hydrazine.[6]
Proposed Reaction Mechanism
The initial nucleophilic ring-opening of the cyclopropane by a suitable nucleophile (or under thermal/Lewis acidic conditions) generates a γ-keto nitrile equivalent. Subsequent condensation with hydrazine would lead to the formation of the pyrazole ring.
Caption: Proposed workflow for pyrazole synthesis.
Hydrazine hydrate or a substituted hydrazine (1.2 equiv)
Solvent (e.g., ethanol, acetic acid)
Optional: Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃) (0.1 equiv)
Procedure:
Dissolve 1-(methylsulfonyl)cyclopropanecarbonitrile in the chosen solvent.
If using a Lewis acid, add it to the solution and stir for 10 minutes at room temperature.
Add hydrazine hydrate dropwise to the reaction mixture.
Heat the reaction to reflux and monitor by TLC.
Upon completion, cool the reaction mixture to room temperature.
If necessary, neutralize the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate).
Extract the product with an appropriate organic solvent.
Dry the combined organic layers, filter, and concentrate in vacuo.
Purify the residue by column chromatography or recrystallization.
Table 2: Potential Hydrazine Reagents for Pyrazole Synthesis
Hydrazine Reagent
Expected Pyrazole Product Feature
Hydrazine hydrate
Unsubstituted N-H pyrazole
Methylhydrazine
Mixture of N-methyl pyrazole regioisomers
Phenylhydrazine
N-phenyl pyrazole
Application in Pyrrolidine Synthesis
The reaction of donor-acceptor cyclopropanes with primary amines is a known route to substituted pyrrolidines.[1][2] This methodology can be extended to 1-(methylsulfonyl)cyclopropanecarbonitrile.
Proposed Reaction Mechanism
A primary amine acts as a nucleophile, attacking the cyclopropane ring and inducing its opening to form a γ-amino-β-sulfonylnitrile intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amine onto the nitrile carbon, followed by tautomerization, would yield the substituted pyrrolidine.
Caption: Proposed mechanism for pyrrolidine synthesis.
Optional: Lewis acid catalyst (e.g., Yb(OTf)₃) (0.1 equiv)
Procedure:
In a reaction vessel, dissolve 1-(methylsulfonyl)cyclopropanecarbonitrile in the chosen solvent.
Add the primary amine to the solution.
If a catalyst is used, add it at this stage.
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor its progress by TLC.
Once the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
1-(Methylsulfonyl)cyclopropanecarbonitrile emerges as a promising and versatile building block for the synthesis of a diverse array of novel heterocycles. Its high degree of activation, stemming from the geminal sulfonyl and nitrile groups, facilitates predictable ring-opening reactions with a range of nucleophiles. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the synthetic utility of this reagent. Future work in this area could focus on the development of stereoselective transformations, the expansion of the nucleophile scope, and the application of these methods in the total synthesis of complex, biologically active molecules. The continued exploration of activated cyclopropanes in heterocyclic synthesis is poised to yield innovative and efficient routes to new chemical entities for drug discovery and development.
References
Budynina, E., Ivanov, K., & Melnikov, M. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(15), 3335-3356.
Budynina, E. M., Ivanova, O. A., Grishin, Y. K., Trushkov, I. V., & Melnikov, M. Y. (2017). Ring opening of donor–acceptor cyclopropanes with N-nucleophiles. Synthesis, 49(15), 3335-3356.
Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886–10894.
Richmond, E., Vuković, V. D., & Moran, J. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 762–765.
Franz, S. E., Watkins, R. R., Wright, L. A., Weaver, B. A., Johnson, H. R., Feske, B. D., & Podd, C. M. (2013). Synthetic Strategy toward γ-Keto Nitriles and Their Biocatalytic Conversion to Asymmetric γ-Lactones. The Journal of Organic Chemistry, 78(14), 7338–7343.
Franz, S. E., et al. (2013). Synthetic Strategy toward γ-Keto Nitriles and Their Biocatalytic Conversion to Asymmetric γ-Lactones. Synlett, 24(12), 1541-1544.
Li, G., Ghorbani-Choghamarani, A., & Jadidi, K. (2019). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles.
Richmond, E., Vuković, V. D., & Moran, J. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 762–765.
Franz, S. E., et al. (2013). ChemInform Abstract: Synthetic Strategy Toward γ-Keto Nitriles and Their Biocatalytic Conversion to Asymmetric γ-Lactones. ChemInform, 44(52).
Volochnyuk, D., et al. (n.d.).
Snider, B. B. (2013). Intramolecular Free-Radical Cyclization Reactions. Comprehensive Organic Synthesis II, 4, 613-646.
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
De, S., & Ghorai, M. K. (2020). Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds. The Journal of Organic Chemistry, 85(15), 9395–9415.
Werz, D. B., et al. (2021). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo‐, Pyrano‐, and Pyrrololactams.
Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. In Wikipedia. Retrieved from [Link]
Tomilov, Y. V., & Nefedov, O. M. (2018). Methods for the synthesis of donor-acceptor cyclopropanes. Russian Chemical Reviews, 87(3), 209–249.
Kumar, R., & Singh, V. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Organic & Biomolecular Chemistry, 21(30), 6069-6090.
Matiadis, D., et al. (2021). Mechanism of cyclopropane formation in the thermolysis of pyrazolines 2–4. Molecules, 26(8), 2275.
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
Pagenkopf, B. L., & Kerr, M. A. (2017). Cycloadditions of Donor-Acceptor Cyclopropanes and Nitriles. Scholarship@Western.
Zhang, W., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste.
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Ezoe, K., et al. (2025). Synthesis of donor-acceptor type 1,1-bis(sulfonyl)cyclopropanes from active bis(sulfonyl)methylene compounds using sulfonium salts. Tetrahedron, 175, 134514.
Shono, T., Kise, N., Fujimoto, T., Tominaga, N., & Morita, H. (1992). Electroorganic chemistry. 140. Electroreductively promoted intra- and intermolecular couplings of ketones with nitriles. The Journal of Organic Chemistry, 57(26), 7175–7187.
Impactfactor. (2017).
Oliver, G. A., Kolb, S., & Werz, D. B. (2023). Ring-Opening 1,3-Sulfonylation-Fluorination of Donor–Acceptor Cyclopropanes: Three-Component Access to γ-Fluorosulfones. Organic Letters, 25(20), 3656–3660.
Gøgsig, T. M., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 15(1), 29-55.
Li, X., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 249–265.
Google Patents. (n.d.). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Methodology Protocol & Mechanistic Guide
Executive Summary & Rationale
The 1-arylcyclopropanecarbonitrile motif is a privileged pharmacophore in modern drug discovery. It provides unique conformational rigidity, enhanced lipophilicity, and superior metabolic stability compared to acyclic benzylic nitriles. Historically, the synthesis of this motif relied on the exhaustive double-alkylation of arylacetonitriles using 1,2-dibromoethane under harsh, strongly basic conditions. This classical approach severely limits late-stage functionalization and is incompatible with base-sensitive functional groups.
This application note details a state-of-the-art, polarity-reversed methodology: the palladium-catalyzed desulfonylative Suzuki-Miyaura cross-coupling of 1-(methylsulfonyl)cyclopropanecarbonitrile (CAS: 1249044-16-3). By utilizing this bench-stable, solid reagent as an electrophilic coupling partner, chemists can achieve mild, late-stage installation of the cyclopropanecarbonitrile group onto a diverse array of readily available arylboronic acids.
Mechanistic Insights: The Causality of Experimental Design
The cleavage of an unactivated aliphatic C(sp³)–SO₂R bond by a transition metal is thermodynamically and kinetically challenging. However, the experimental parameters in this protocol are specifically engineered to overcome this barrier, grounded in the foundational principles of desulfonylative cross-coupling .
Substrate Activation
The geminal cyano group in 1-(methylsulfonyl)cyclopropanecarbonitrile is not merely a structural feature; it is mechanistically essential. The strong electron-withdrawing nature of the nitrile significantly lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent C–S bond. This electronic activation facilitates the challenging oxidative addition of the electron-rich Pd(0) center into the C(sp³)–SO₂Me bond, extruding the methanesulfinate anion (MeSO₂⁻) as a pseudo-halide leaving group.
Ligand Selection: The Role of XPhos
The choice of ligand dictates the success or failure of this reaction. The use of a bulky, electron-rich dialkylbiaryl phosphine—specifically XPhos —is required .
Causality: The electron-rich dicyclohexylphosphine moiety provides the necessary electron density to the Pd center to drive oxidative addition. Concurrently, the immense steric bulk of the triisopropylphenyl ring accelerates the rate-limiting reductive elimination step. Rapid reductive elimination is critical to prevent off-target side reactions, such as the strain-release ring-opening of the cyclopropyl-palladium intermediate.
Biphasic Solvent System
The reaction utilizes a Toluene/H₂O (10:1) mixture.
Causality: The organic phase (toluene) solubilizes the organic substrates and the active Pd-XPhos complex. The aqueous phase is strictly required to dissolve the inorganic base (Cs₂CO₃) and facilitate the formation of the reactive "ate" complex, [Ar–B(OH)₃]⁻. Without this aqueous activation, transmetalation stalls, leading to catalyst degradation .
Figure 1: Proposed catalytic cycle for the Pd-catalyzed desulfonylative cross-coupling.
Quantitative Data & Optimization
The parameters of this protocol were rigorously optimized to ensure a self-validating and highly reproducible system.
Table 1: Optimization of Reaction Parameters
Entry
Ligand
Base
Solvent
Yield (%)
Observation / Causality
1
PPh₃
Cs₂CO₃
Toluene/H₂O
0
Insufficient electron density for oxidative addition.
2
dppf
Cs₂CO₃
Toluene/H₂O
12
Bidentate ligand restricts required geometry for reductive elimination.
3
XPhos
K₃PO₄
Toluene/H₂O
65
Weaker base leads to incomplete transmetalation.
4
XPhos
Cs₂CO₃
Toluene (dry)
28
Lack of water prevents formation of the reactive boronate complex.
5
XPhos
Cs₂CO₃
Toluene/H₂O
89
Optimal steric/electronic balance; biphasic system enables transmetalation.
Table 2: Substrate Scope of Arylboronic Acids
Arylboronic Acid
Product Yield (%)
LC-MS (m/z) [M+H]⁺
Notes
Phenylboronic acid
89
144.1
Standard baseline substrate.
4-Methoxyphenylboronic acid
92
174.1
Electron-rich arenes undergo rapid transmetalation.
4-Fluorophenylboronic acid
84
162.1
Tolerates halogenated substrates for further elaboration.
3-Pyridinylboronic acid
71
145.1
Slight yield drop due to competitive coordination to Pd.
2-Methylphenylboronic acid
58
158.1
Steric hindrance at the ortho-position slows transmetalation.
Experimental Protocol
Figure 2: Standard experimental workflow for the desulfonylative cross-coupling protocol.
General Procedure (1.0 mmol Scale)
Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)
To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-(methylsulfonyl)cyclopropanecarbonitrile (145 mg, 1.0 mmol, 1.0 equiv) and the corresponding arylboronic acid (1.5 mmol, 1.5 equiv).
Causality Note: The use of excess base and boronic acid is intentional. It compensates for the competitive protodeboronation of the arylboronic acid that naturally occurs in aqueous basic conditions at elevated temperatures.
Step 2: Solvent Addition and Degassing
Seal the vial with a PTFE-lined septum cap.
Evacuate and backfill the vial with ultra-high-purity Argon (3 cycles).
Inject anhydrous, degassed Toluene (10.0 mL) followed by degassed deionized H₂O (1.0 mL) via syringe.
Self-Validation Checkpoint: The initial mixture will appear as a heterogeneous yellow-orange suspension.
Step 3: Catalytic Cross-Coupling
Place the vial in a pre-heated aluminum heating block at 90 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.
Allow the reaction to proceed for 12 hours.
Self-Validation Checkpoint: As the reaction reaches reaction temperature, the mixture should transition to a dark reddish-brown homogeneous solution (in the organic layer), indicating the successful generation of the active, ligated Pd(0) species.
Troubleshooting: If the solution turns opaque black with a metallic mirror forming on the glass, the catalyst has precipitated as "Pd black." This indicates oxygen ingress or complete ligand degradation; the reaction must be aborted and restarted with stricter air-free techniques.
Step 4: Workup and Purification
Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and H₂O (10 mL).
Separate the layers and extract the aqueous phase with EtOAc (2 × 15 mL).
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient.
Analytical Note: The cyano group does not always ionize efficiently in positive ESI LC-MS. Rely on the UV trace at 254 nm to track the consumption of the arylboronic acid and the formation of the product.
References
MacQueen, P. M.; et al. "Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds." Science2018 , 360, 75-80. URL:[Link]
Nambo, M.; Crudden, C. M. "Modular Synthesis of Triarylmethanes through Palladium-Catalyzed Sequential Arylation of Methyl Phenyl Sulfone." Angew. Chem. Int. Ed.2014 , 53, 742-746. URL:[Link]
Dong, Z.; et al. "Transition-Metal-Catalyzed Desulfonylative Cross-Coupling of Sulfones." Chem. Rev.2023 , 123, 12-54. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of 1-(Methylsulfonyl)cyclopropanecarbonitrile
Welcome to the technical support center for the purification of 1-(methylsulfonyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 1-(methylsulfonyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and challenging molecule. The inherent polarity imparted by both the sulfonyl and nitrile functional groups presents specific hurdles in isolating this compound from reaction mixtures. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enable you to achieve high purity for your downstream applications.
Section 1: Understanding the Challenge - Physicochemical Properties & Common Impurities
The primary difficulty in purifying 1-(methylsulfonyl)cyclopropanecarbonitrile stems from its high polarity. The sulfone and nitrile groups are both strong electron-withdrawing groups, leading to a high dipole moment and significant water solubility. This makes standard purification techniques, such as normal-phase column chromatography with common solvents, particularly challenging.
A successful purification strategy begins with understanding the potential impurities in your crude material.
Probable Impurity
Source / Reason for Presence
Impact on Purification
Unreacted Starting Materials
Incomplete reaction during synthesis (e.g., precursors to the sulfone or cyclopropane ring).
Varies depending on the starting material's polarity. Can co-elute or co-crystallize with the product.
Hydrolysis of the nitrile group during aqueous workup, especially under acidic or basic conditions.
Increases polarity, making separation by normal-phase chromatography even more difficult. May require pH adjustment during extraction.
1-(Methylsulfonyl)cyclopropane-1-carboxamide
Partial hydrolysis of the nitrile group.
Highly polar impurity that can be difficult to separate from the desired product.
Inorganic Salts
Byproducts from reagents or neutralization steps during the reaction workup (e.g., NaCl, MgSO₄).
Typically removed during aqueous workup and extraction but can sometimes crash out with the product, lowering purity.
Residual Solvents
Solvents used in the reaction or extraction (e.g., Dichloromethane, Ethyl Acetate, DMSO).
Can often be removed under high vacuum, but high-boiling solvents like DMSO require specific purification steps.
Section 2: Purification Workflow - A Decision-Making Diagram
The following workflow provides a logical path from the crude reaction mixture to the purified product. The key decision points are based on the initial purity assessment of the crude material obtained after workup.
Welcome to the Technical Support Center for the synthesis of 1-(methylsulfonyl)cyclopropanecarbonitrile . This guide addresses the specific challenges encountered during the cyclopropanation of methanesulfonylacetonitrile.
The standard industrial route involves the double alkylation of methanesulfonylacetonitrile with 1,2-dibromoethane under Phase Transfer Catalysis (PTC) conditions. While operationally simple, this reaction is prone to specific impurity profiles driven by thermodynamics and kinetics. This guide provides actionable troubleshooting for these byproducts.
Module 1: Reaction Mechanism & Impurity Pathways
Understanding the competition between cyclization, polymerization, and hydrolysis is critical. The diagram below illustrates the main reaction pathway and the divergence points where common byproducts are formed.
Figure 1: Reaction cascade showing the critical mono-alkylated intermediate and the divergence into dimerization, elimination, or hydrolysis pathways.
Module 2: Troubleshooting Common Byproducts
The following table categorizes the most frequent impurities identified by Mass Spectrometry (LC-MS) and NMR, along with their root causes and remediation strategies.
Incomplete Cyclization: Reaction stopped too early or base was consumed before the second alkylation could occur.[1]
1. Extend reaction time.2. Ensure >2.2 eq. of Base (NaOH) is used.3. Verify PTC quality (TBAB is hygroscopic; dry before use).
The "Dimer"
M+ ~119 (Fragment) / High MW
2,7-bis(methylsulfonyl)octanedinitrile
Stoichiometry Error: Insufficient 1,2-dibromoethane allows the mono-alkylated species to react with another SM molecule.[1]
1. Use excess 1,2-dibromoethane (1.2 – 1.5 eq).2. Maintain high dilution (ensure sufficient solvent volume).
The "Hydrolysis"
M+18 (Amide peak)
1-(methylsulfonyl)cyclopropanecarboxamide
Over-reaction: Nitriles hydrolyze to amides in strong aqueous base (NaOH), especially if heated.
1. Control Exotherm: Keep T < 50°C.2. Reduce reaction time post-completion.3. Use a biphasic system (DCM/Water) to protect the product in the organic layer.
Thermal Degradation: Elimination of HBr from the mono-bromide intermediate.[1]
1. Avoid prolonged heating above 60°C.2. Ensure rapid stirring to promote cyclization over elimination.[1]
Module 3: Critical Process Parameters (FAQs)
Q1: Why is the reaction stalling at the mono-bromide stage?
Technical Insight: The first alkylation is intermolecular and relatively fast.[1] The second step (cyclization) is intramolecular but requires the formation of a quaternary center, which is sterically hindered.
Solution: Ensure your Phase Transfer Catalyst (PTC) load is sufficient (typically 1–5 mol%). Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) are standard. If the reaction stalls, add a fresh portion of PTC (0.5 mol%) and slightly increase agitation speed to maximize interfacial surface area.
Q2: How do I control the massive exotherm during addition?
Technical Insight: The deprotonation of the
-carbon is rapid, and the subsequent alkylation releases significant heat. Uncontrolled exotherms lead to Impurity B (Amide) via hydrolysis.
Protocol: Do not add the neat nitrile to the base. Instead:
Mix 1,2-dibromoethane, PTC, and Solvent (e.g., Toluene or DCM).
Add the Base (50% NaOH).
Slowly dose a solution of methanesulfonylacetonitrile into this mixture at 0–10°C.
Self-Validating Check: If the internal temperature spikes >10°C during addition, your dosing rate is too fast.
Q3: Can I use NaH/DMSO instead of NaOH/PTC?
Technical Insight: Yes, NaH in DMSO or DMF works very well for this cyclization and often gives cleaner conversion because it is anhydrous (preventing hydrolysis).
Warning: On a large scale, NaH/DMSO is a safety hazard (potential for runaway decomposition). For <5g scale, it is excellent. For >100g, the NaOH/PTC/Toluene method is safer and more robust.
Module 4: Validated Experimental Protocol
Method: Phase-Transfer Catalyzed Cyclopropanation
Scale: 10.0 g Input (Methanesulfonylacetonitrile)[1]
Setup: Charge a 3-neck flask with Toluene, 1,2-dibromoethane, and TBAB. Cool to 0–5°C.[1]
Base Addition: Add the 50% NaOH solution. The mixture will be biphasic. Ensure vigorous stirring (overhead stirrer recommended).
Reaction (Dosing): Dissolve Methanesulfonylacetonitrile in a minimal amount of Toluene (or add neat if liquid). Add dropwise to the flask over 30–60 minutes, maintaining internal temperature <15°C .
Cyclization: After addition, allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–16 hours.[1]
Checkpoint: Monitor by TLC or HPLC.[1] Look for the disappearance of the Mono-bromide peak.[1]
Workup:
Dilute with water (50 mL) to dissolve inorganic salts (NaBr).
Separate layers.[1][2][3][4] Extract aqueous layer with Ethyl Acetate (2x).[2]
Combine organics, wash with 1N HCl (to neutralize trace base and stop hydrolysis), then Brine.
Purification: The crude solid is often pure enough (>95%). If needed, recrystallize from Isopropanol/Hexanes or Ethanol.
References
Xu, J., et al. (2016). "An efficient synthesis of baricitinib."[1] Journal of Chemical Research, 40(4), 205–208.
Eli Lilly and Company. (2016). "Processes and intermediates for the preparation of {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile." World Intellectual Property Organization, WO 2016/205487. (Describes analogous sulfonyl-nitrile alkylation chemistry).
BenchChem. (2025). "Synthesis of N-(2-bromoethyl)methanesulfonamide Derivatives: Detailed Application Notes." (Provides context on reactivity of methanesulfonyl groups with dibromoethane).
Organic Syntheses. "Cyclopropanecarboxylic acid." Org.[1][2][4][5] Synth. 1944, 24, 36. (Foundational protocol for nitrile cyclopropanation and hydrolysis risks).
Technical Support Center: Troubleshooting & Stability Guide for 1-(Methylsulfonyl)cyclopropanecarbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in navigating the unique chemical reactivity of 1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in navigating the unique chemical reactivity of 1-(methylsulfonyl)cyclopropanecarbonitrile (CAS: 1249044-16-3).
This molecule is a densely functionalized building block featuring a highly strained cyclopropane ring substituted at the C1 position with two powerful electron-withdrawing groups (EWGs): a methylsulfonyl group (
) and a carbonitrile group (). This "doubly activated" or geminal di-EWG architecture dictates its divergent stability under acidic versus basic conditions.
The Science of Stability: Causality and Mechanisms
To successfully incorporate this scaffold into your synthetic workflows, you must understand the causality behind its degradation pathways.
Acidic Conditions: Nitrile Susceptibility vs. Ring Inertness
Under strongly acidic conditions, the cyclopropane ring is remarkably stable. While cyclopropanes typically react with electrophiles (like
) due to the high p-character of their C-C bonds, the presence of two geminal EWGs at C1 drastically depletes the electron density of the ring. This deactivates the ring toward electrophilic attack. Instead, reactivity is entirely localized on the nitrile group, which undergoes acid-catalyzed hydration to form an amide, followed by slower hydrolysis to a carboxylic acid [2].
Basic Conditions: The Nucleophilic Ring-Opening Liability
Under basic conditions, the molecule becomes highly unstable. The geminal EWGs strongly polarize the adjacent C2-C1 and C3-C1 bonds. When exposed to hydroxide ions (
) or other nucleophiles, the highly activated C2/C3 positions undergo nucleophilic attack. This triggers a regioselective ring-opening event (a homo-Michael-type addition), driven by the relief of ring strain and the formation of a highly stabilized acyclic carbanion at C1 [1]. While competitive basic hydrolysis of the nitrile can occur, acyclic degradation is the dominant and most destructive pathway [3].
Troubleshooting Guides & FAQs
Q1: I attempted a standard 1M NaOH aqueous workup, but my isolated yield was zero. LC-MS shows a major peak with a +18 Da mass shift. What happened?A: You have inadvertently destroyed the cyclopropane ring. The +18 Da shift under basic conditions is not nitrile hydration; it is the nucleophilic addition of water/hydroxide across the ring. The
attacked the C2 position, cleaving the C1-C2 bond to form an acyclic intermediate, which protonated upon neutralization to yield 4-hydroxy-2-(methylsulfonyl)butanenitrile. Solution: Never use strong aqueous bases for workups with this scaffold. Switch to saturated aqueous or a pH 7.4 phosphate buffer.
Q2: I am trying to synthesize the carboxylic acid derivative by hydrolyzing the nitrile. Why does acid catalysis give me a mixture of amide and acid, while base catalysis destroys the starting material?A: Base-catalyzed hydrolysis is incompatible with this molecule due to the nucleophilic ring-opening liability described above [1]. Acid catalysis avoids ring opening because the EWGs protect the ring from electrophiles. However, acid-catalyzed nitrile hydrolysis often stalls at the amide stage because protonation of the highly electron-deficient amide intermediate (necessary for the final hydrolysis step) is energetically disfavored. Solution: Use Protocol A (below) to isolate the amide, or use forcing acidic conditions (e.g., 6M HCl, reflux, 24h) to drive it to the carboxylic acid [2].
Q3: How can I safely deprotonate a nucleophile in the presence of this scaffold without causing ring opening?A: You must strictly avoid nucleophilic bases (like NaOH, KOH, or alkoxides). Use sterically hindered, non-nucleophilic bases such as
-Diisopropylethylamine (DIPEA), triethylamine (TEA), or strictly anhydrous conditions with bases like Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to prevent the base from acting as a nucleophile against the cyclopropane ring.
Experimental Protocols (Self-Validating Systems)
Protocol A: Controlled Acidic Hydration to Amide
This protocol leverages the ring's stability to acid to selectively hydrate the nitrile, providing a self-validating +18 Da mass shift via LC-MS without ring cleavage.
Initialization: Charge a 50 mL round-bottom flask with 1-(methylsulfonyl)cyclopropanecarbonitrile (1.0 mmol).
Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 5.0 mL of concentrated Sulfuric Acid (
, 98%) dropwise under vigorous stirring.
Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 2 hours. Causality: The lack of excess water and heat prevents the secondary hydrolysis to the carboxylic acid.
Quenching: Carefully pour the reaction mixture into 50 g of crushed ice to quench the strong acid.
Extraction & Validation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous
until CO2 evolution ceases. Dry over anhydrous , filter, and concentrate in vacuo.
Validation: Analyze via LC-MS. You will observe a clean [M+H]+ peak corresponding to 1-(methylsulfonyl)cyclopropanecarboxamide, validating the intact cyclopropane ring.
Protocol B: Safe Mild Basic Handling & Workup
Use this protocol to quench reactions involving this scaffold without triggering nucleophilic ring opening.
Quenching: To a completed reaction mixture containing the scaffold (e.g., in DMF or THF), cool to 0 °C.
Buffering: Add 10 volumes of a pre-chilled 0.5 M Sodium Phosphate buffer (pH 7.4) or saturated aqueous
. Causality: Keeping the pH strictly ≤ 8.0 ensures the concentration of free hydroxide is too low to initiate ring opening.
Phase Separation: Extract with an appropriate organic solvent (e.g., MTBE or EtOAc).
Washing: Wash the organic layer with brine (not basic brine), dry, and concentrate.
Quantitative Data: Stability Matrix
The following table summarizes the half-life (
) and primary degradation pathways of the molecule under various aqueous conditions.
pH Level
Temperature
Estimated
Primary Degradation Pathway
Structural Integrity of Ring
pH 1 (0.1M HCl)
25 °C
> 72 hours
Negligible
Intact
pH 1 (0.1M HCl)
80 °C
4 hours
Nitrile Hydration (Amide)
Intact
pH 7.4 (Buffer)
25 °C
> 14 days
None
Intact
pH 10 (Carbonate)
25 °C
6 hours
Nucleophilic Ring Opening
Cleaved (Acyclic)
pH 14 (1M NaOH)
25 °C
< 5 minutes
Nucleophilic Ring Opening
Cleaved (Acyclic)
Mechanistic Visualization
The following diagram illustrates the divergent degradation pathways of 1-(methylsulfonyl)cyclopropanecarbonitrile, highlighting why pH control is the most critical parameter in its handling.
Mechanistic degradation pathways of 1-(methylsulfonyl)cyclopropanecarbonitrile in acid/base.
References
Title: Recent Advances in the Chemistry of Doubly Activated Cyclopropanes: Synthesis and Reactivity
Source: Bentham Science / Current Organic Chemistry
URL
Title: Cyclopropanecarboxylic acid 1759-53-1 wiki
Source: Guidechem
URL
Title: Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol
Source: ResearchGate / Organic Letters
URL
Optimization
preventing ring-opening of 1-(methylsulfonyl)cyclopropanecarbonitrile during reactions
Ticket ID: #GEM-SO2CN-001 Status: Active Subject: Prevention of Ring-Opening During Functionalization Executive Summary: The "Acceptor-Acceptor" Trap Welcome to the technical support center. You are likely working with 1...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #GEM-SO2CN-001
Status: Active
Subject: Prevention of Ring-Opening During Functionalization
Executive Summary: The "Acceptor-Acceptor" Trap
Welcome to the technical support center. You are likely working with 1-(methylsulfonyl)cyclopropanecarbonitrile , a highly specialized building block.
The Core Problem:
Unlike standard cyclopropanes, this molecule possesses two strong electron-withdrawing groups (EWGs)—a sulfonyl group and a nitrile—on the same carbon (geminal substitution). This creates a unique reactivity profile known as an Acceptor-Acceptor (A-A) Cyclopropane .
While you may view the nitrile (
) or sulfone () as functional handles, the molecule "views" itself as a loaded spring. The geminal EWGs stabilize the potential negative charge that would form upon ring opening, making the unsubstituted ring carbons (C2/C3) highly electrophilic.
The Golden Rule:
Any species with high nucleophilicity (
) is a threat to the ring integrity. To preserve the cyclopropane, you must select reagents that react with your target functional group (e.g., the nitrile) faster than they attack the cyclopropane ring carbons.
Mechanism of Failure: Why the Ring Opens
Before troubleshooting, you must understand the failure mode. The ring does not open randomly; it opens via Homoconjugate Nucleophilic Addition (1,5-addition) .
Visualizing the Pathway
The following diagram illustrates the electronic "pull" that leads to failure.
Caption: Nucleophilic attack on the ring carbon (C2/C3) is driven by the stabilization of the resulting carbanion by the gem-sulfonyl/cyano groups.
Troubleshooting & Protocols
Below are the three most common "failure tickets" submitted by researchers, along with the validated protocols to resolve them.
Ticket A: "My Nitrile Reduction yielded an acyclic amine."
Issue: You attempted to reduce the nitrile to a primary amine using Lithium Aluminum Hydride (
) or DIBAL-H, but the cyclopropane ring cleaved.
Diagnosis: Hydride () is a strong nucleophile. In this activated system, attacks the ring carbon (C2) instead of (or in addition to) the nitrile carbon.
Resolution: Switch from nucleophilic reduction to electrophilic reduction or catalytic hydrogenation.
Method
Risk Level
Mechanism
Recommendation
/
CRITICAL
Nucleophilic hydride attack on ring.
AVOID.
LOW
Electrophilic coordination to , then hydride transfer.
PREFERRED. Borane coordinates to the nitrile lone pair first, activating it for intramolecular hydride delivery, avoiding the ring.
Raney Ni /
MEDIUM
Surface catalysis.
ALTERNATIVE. Can work, but requires careful monitoring to prevent hydrogenolysis of the C-S bond or the ring.
Protocol: Borane-Mediated Reduction
Setup: Flame-dry a flask under Argon.
Dissolution: Dissolve 1 eq of substrate in anhydrous THF (0.1 M).
Addition: Cool to 0°C. Add
(1.0 M solution, 1.5–2.0 eq) dropwise.
Reaction: Allow to warm to RT. Monitor by TLC.[1] Do not reflux unless necessary.
Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy borane. Then add HCl/MeOH to cleave the boron-amine complex.
Workup: Basify and extract.
Ticket B: "Hydrolysis of the Nitrile destroyed the molecule."
Issue: Attempting to convert the nitrile to an amide or acid using NaOH/KOH/LiOH.
Diagnosis: Hydroxide (
) acts as a nucleophile at the ring carbon (homoconjugate addition) faster than it attacks the nitrile.
Resolution: Use oxidative hydrolysis or acid catalysis, which protonates the nitrile (making it more electrophilic) without supplying a strong nucleophile that attacks the ring.
Protocol: Oxidative Hydrolysis (Radziszewski Reaction)
This method converts the nitrile to the primary amide without ring opening.
Reagents:
(30%), (catalytic), DMSO (solvent).
Mechanism: The hydroperoxide anion (
) is a potent alpha-nucleophile for the nitrile but is sterically and electronically less prone to attacking the cyclopropane ring compared to pure hydroxide.
Conditions: Stir at 0°C to RT. The reaction is usually fast (< 1 hour).
Ticket C: "I need to functionalize the ring, but it keeps opening."
Issue: Trying to perform substitution reactions on the ring or adjacent groups.
Diagnosis: The user is treating the molecule like a standard alkyl halide or nitrile.
Resolution: Understand that this molecule is an electrophile , not a nucleophile.
Do NOT use: Thiolates (
), Azides (), or secondary amines () unless you intend to open the ring.
DO use: Radical chemistry or transition-metal cross-coupling if you need to modify the ring, though C-H functionalization on this specific scaffold is extremely difficult without opening it.
Decision Matrix: Selecting Safe Conditions
Use this flow chart to plan your next experiment.
Caption: Workflow for selecting reagents that minimize the risk of ring opening.
FAQ: Rapid Response
Q: Can I use Grignard reagents on the nitrile?A:No. Grignard reagents are strong carbon nucleophiles. They will attack the ring carbons (homoconjugate addition) leading to ring opening and complex mixtures. If you must add a carbon chain, consider Lewis-acid catalyzed addition of weaker nucleophiles, but this is high-risk.
Q: Why is the sulfonyl group so problematic here?A: It’s not "problematic"—it’s doing its job too well. The sulfonyl group stabilizes the negative charge. In a standard cyclopropane, breaking the ring generates a high-energy carbanion. Here, the
and groups stabilize that negative charge, lowering the activation energy for ring opening.
Q: I see a "Pinner Reaction" in the literature. Is that safe?A: Yes. The Pinner reaction uses dry HCl and an alcohol (e.g., EtOH). This is an acidic process. Since no strong nucleophile is present (ethanol is weak), the ring usually survives, yielding the imidate ester.
References
Reactivity of Acceptor-Substituted Cyclopropanes
Verma, R. et al. "Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles." Synthesis, 2017.[2]
Note: While this review focuses on D-A cyclopropanes, the mechanistic principles of nucleophilic attack on activated rings apply directly to your A-A system.
Nitrile Reduction Protocols
Brown, H. C. et al. "Selective Reductions. 9. Reaction of Borane-Tetrahydrofuran with Nitriles." Journal of Organic Chemistry.
Context: Establishes the electrophilic nature of borane reduction, crucial for avoiding ring
Oxidative Hydrolysis (Radziszewski)
McKillop, A. et al. "Applications of the Radziszewski Reaction to the Synthesis of Amides." Tetrahedron.
Context: Provides the methodology for converting nitriles to amides under conditions mild enough to preserve strained rings.
Technical Support Center: Large-Scale Synthesis of 1-(methylsulfonyl)cyclopropanecarbonitrile
Welcome to the technical support center for the large-scale synthesis of 1-(methylsulfonyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the large-scale synthesis of 1-(methylsulfonyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will address common challenges, provide troubleshooting strategies, and offer detailed protocols based on established scientific principles and practical experience.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis of 1-(methylsulfonyl)cyclopropanecarbonitrile, providing concise answers and directing you to more detailed explanations and protocols.
Q1: What are the most common synthetic routes for 1-(methylsulfonyl)cyclopropanecarbonitrile and which is most suitable for large-scale production?
There are several established methods for synthesizing cyclopropane rings, including Simmons-Smith cyclopropanation and transition-metal-catalyzed reactions.[1] For nitrile-substituted cyclopropanes like our target molecule, a particularly efficient method for large-scale synthesis involves a Michael-initiated ring closure (MIRC) reaction.[1][2] This approach is often favored for its use of readily available starting materials, transition-metal-free conditions, and operational simplicity.[1]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors. Key areas to investigate include:
Base Selection: The choice of base is critical. While organic bases like DBU can produce the desired product, inorganic bases often provide better yields in MIRC reactions.[1]
Solvent and Temperature: The reaction is sensitive to solvent and temperature conditions. Aprotic solvents are generally preferred, and temperature must be carefully controlled to prevent side reactions.[3]
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure all reactants are of high purity.
Reaction Kinetics: For exothermic reactions, controlling the addition rate of reactants is crucial to prevent temperature spikes that can lead to decomposition or side product formation.[3]
Q3: I'm observing the formation of significant impurities. How can I identify and minimize them?
Impurity formation is a common challenge in scale-up synthesis.[4]
Identification: Utilize analytical techniques such as HPLC-MS and NMR to identify the structure of the impurities.[5][6]
Minimization:
Reaction Conditions: Re-evaluate and optimize reaction parameters such as temperature, reaction time, and stoichiometry.
Work-up Procedure: The work-up process can introduce impurities. Ensure appropriate quenching and extraction procedures are used.
Purification: Employ robust purification techniques like column chromatography or crystallization. For large-scale operations, optimizing the purification process is crucial for efficiency.[4][7]
Q4: The reaction is highly exothermic and difficult to control on a larger scale. What safety precautions and control measures should I implement?
Exothermic reactions pose significant safety risks during scale-up.[3][8]
Controlled Addition: Add reagents dropwise to manage the reaction rate and heat generation.[3]
Efficient Cooling: Ensure the reaction vessel has adequate cooling capacity.
Reaction Calorimetry: For large-scale production, using reaction calorimetry is highly recommended to understand the thermal profile of the reaction and implement appropriate safety measures.[8]
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Conduct the reaction in a well-ventilated fume hood.[9][10]
Q5: What are the best practices for purification and isolation of the final product at a multi-gram or kilogram scale?
Scaling up purification requires a shift from standard laboratory techniques.[4]
Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most efficient method for large-scale purification.
Column Chromatography: For large-scale chromatography, optimizing the solvent system and using automated flash chromatography systems can improve efficiency and reduce solvent consumption.
Filtration and Drying: Use appropriate filtration techniques (e.g., Nutsche filter) and drying methods (e.g., vacuum oven) to handle large quantities of solid product efficiently.
II. Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter during the synthesis.
Problem 1: Inconsistent Reaction Initiation or "Runaway" Reaction
Symptoms:
The reaction fails to start, or there is a long induction period followed by a rapid, uncontrolled exotherm.
Significant charring or decomposition of the reaction mixture.
Root Cause Analysis and Solutions:
Causality: Poor mixing on a larger scale can lead to localized "hot spots" where the reaction initiates uncontrollably.[3] Similarly, the presence of water or other impurities can either inhibit or uncontrollably accelerate the reaction.
Self-Validation: Implementing controlled, slow addition of one of the reactants allows the heat generated to be effectively dissipated by the cooling system, preventing a thermal runaway.[3] Monitoring the internal temperature throughout the addition will validate that the control measures are effective.
Problem 2: Product Isolation Difficulties and Low Purity
Symptoms:
The crude product is an oil that is difficult to solidify.
The final product is contaminated with starting materials or byproducts even after purification.
Root Cause Analysis and Solutions:
Potential Cause
Underlying Science
Recommended Solution
Incomplete Reaction
The reaction may not have reached completion, leaving unreacted starting materials.
Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before work-up.
Side Reactions
Sub-optimal reaction conditions can favor the formation of side products with similar polarity to the desired product, making separation difficult.
Re-optimize the reaction conditions (temperature, solvent, base) to minimize side product formation.
Inefficient Extraction
The product may have some solubility in the aqueous phase, leading to losses during extraction.
Perform multiple extractions with an appropriate organic solvent. A brine wash can help to break emulsions and improve phase separation.
Sub-optimal Crystallization
The chosen solvent system for crystallization may not be ideal, leading to oiling out or poor crystal formation.
Screen a variety of solvent systems to find one that provides good quality crystals. Seeding with a small crystal of pure product can sometimes induce crystallization.
Table 1: Troubleshooting Product Isolation and Purity
Expertise & Experience: Experienced process chemists know that a reaction that works well on a small scale may present significant purification challenges upon scale-up.[4] The physical properties of the crude product can be very different at a larger scale, necessitating a re-evaluation of the entire downstream process.
III. Experimental Protocols
Protocol 1: Large-Scale Synthesis of 1-(methylsulfonyl)cyclopropanecarbonitrile via Michael-Initiated Ring Closure
This protocol is adapted from established methods for cyclopropane synthesis.[1][3]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9] Some reactants and intermediates may be toxic or irritants.[10]
Materials and Equipment:
Multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and condenser.
Cooling bath.
Starting materials: Appropriate α-bromoennitrile and a methyl sulfonyl-containing Michael donor.
Anhydrous sulfate or calcium chloride (as a mass transfer accelerant).[3]
Procedure:
Reaction Setup: In a multi-neck flask, suspend the anhydrous sulfate or calcium chloride and the base in the aprotic solvent.
Cooling: Cool the mixture to the desired reaction temperature (e.g., 60-90°C, but this needs to be carefully optimized for the specific substrates).[3]
Reactant Addition: Slowly add the α-bromoennitrile to the stirred suspension via the dropping funnel. The rate of addition should be controlled to maintain the desired internal temperature.[3]
Michael Donor Addition: Following the addition of the α-bromoennitrile, add the methyl sulfonyl-containing Michael donor to the reaction mixture.
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
Work-up:
Cool the reaction mixture to room temperature.
Quench the reaction by carefully adding water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Purification:
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography or crystallization to yield pure 1-(methylsulfonyl)cyclopropanecarbonitrile.
Protocol 2: Quality Control by ¹H NMR and LC-MS
Purpose: To confirm the identity and purity of the synthesized 1-(methylsulfonyl)cyclopropanecarbonitrile.
¹H NMR Spectroscopy:
Prepare a sample by dissolving a small amount of the product in a suitable deuterated solvent (e.g., CDCl₃).
Acquire the ¹H NMR spectrum.
Expected Signals:
Signals corresponding to the cyclopropane ring protons.
A singlet for the methylsulfonyl group protons.
Signals corresponding to any other protons in the molecule, if applicable.
Integrate the peaks to confirm the correct proton ratios.
LC-MS Analysis:
Prepare a dilute solution of the product in a suitable solvent (e.g., acetonitrile/water).
Inject the sample into the LC-MS system.
Expected Results:
A major peak in the chromatogram corresponding to the product.
The mass spectrum of the major peak should show the correct molecular ion for 1-(methylsulfonyl)cyclopropanecarbonitrile.
The purity can be estimated from the relative area of the product peak.
IV. Mechanistic Insights
The synthesis proceeds via a Michael-initiated ring closure (MIRC) reaction.
Deprotonation: The base removes a proton from the carbon alpha to the methylsulfonyl group, forming a stabilized carbanion (enolate).
Michael Addition: The carbanion acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated nitrile (the Michael acceptor).
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular S_N2 reaction, where the newly formed carbanion displaces the bromide, forming the cyclopropane ring.
Understanding this mechanism is crucial for troubleshooting. For example, a weak base may not efficiently generate the initial carbanion, leading to a sluggish or incomplete reaction.
V. References
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Yuan, W., et al. (2016). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. Scientific Reports, 6, 20739. [Link]
Al-Masoudi, N. A. (2022). A green, efficient and rapid chemical approach for the microwave-assisted synthesis of 2-(4-isobutylphenyl) propanoyl chloride (WO 2022/070174 A1). Google Patents.
Li, J. (2011). Method for artificially synthesizing cyclopropanecarbonitrile (CN101993393A). Google Patents.
Kim, K., et al. (2012). Method of preparing 1-methylcyclopropene and applying the same to plants (US 8314051 B2). Google Patents.
Biel, M., et al. (2005). Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone (US Patent Application 20050159458). Justia Patents. [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Anderson, N. G. (2012). Large-Scale Synthesis in the Pharmaceutical Industry. Organic Process Research & Development, 16(4), 545-557. [Link]
Kero, A., et al. (2022). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(7), 1144-1151. [Link]
Zhang, Y. (2013). Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile (CN103058884B). Google Patents.
Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]
Domínguez, G., et al. (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. Molecules, 22(5), 827. [Link]
Fasan, R., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Angewandte Chemie International Edition, 57(5), 1334-1338. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627. [Link]
Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. Retrieved from [Link]
Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde. Retrieved from [Link]
Charette, A. B., et al. (2014). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 16(15), 4016-4019. [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Tsien, R. Y., et al. (2009). Supplemental Material. Retrieved from [Link]
Aggarwal, V. K., & de Vicente, J. (2003). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (5), 644-645. [Link]
de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Synthesis, 2004(12), 1883-1886. [Link]
Fasan, R., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie International Edition, 55(51), 15917-15921. [Link]
Case Reference: MSCP-Reactivity-001 Status: Active Guide Technician: Senior Application Scientist, Process Chemistry Division System Overview: The "Gem-Disubstituted" Paradox Welcome to the technical support hub for 1-(m...
Author: BenchChem Technical Support Team. Date: March 2026
Case Reference: MSCP-Reactivity-001
Status: Active Guide
Technician: Senior Application Scientist, Process Chemistry Division
System Overview: The "Gem-Disubstituted" Paradox
Welcome to the technical support hub for 1-(methylsulfonyl)cyclopropanecarbonitrile (1-MSCP).
If you are here, you are likely facing one of two critical failures:
Ring Opening: You attempted a substitution, but your product is a linear chain (homoconjugate addition).
Reactivity Stasis: You attempted to use the sulfone as a "handle" (e.g., for Julia olefination or Sn2 displacement), and the starting material remained untouched or decomposed.
The Core Chemical Reality:
1-MSCP is a Donor-Acceptor (D-A) Cyclopropane equivalent. The geminal placement of two electron-withdrawing groups (EWG)—the nitrile (-CN) and the sulfone (-SO₂Me)—creates extreme polarization.
The Trap: While it looks like a substrate for nucleophilic substitution at C1, the steric bulk and ring strain (~27.5 kcal/mol) make direct Sₙ2 attack at the quaternary center kinetically impossible.
The Outcome: Nucleophiles invariably attack the beta-carbon (C2/C3), triggering a "Homo-Michael" addition that relieves ring strain, resulting in ring-opened, linear products.
Diagnostic Workflow: Why Did My Reaction Fail?
Use this decision matrix to identify your specific failure mode.
Symptom A: "I got a linear nitrile/sulfone chain instead of a cyclopropane."
The Experiment: Reaction with a nucleophile (Amine, Alkoxide, Thiolate) under basic conditions.[1]
The Mechanism:Homoconjugate Nucleophilic Addition.
The nucleophile did not attack the quaternary C1. It attacked the less hindered CH₂ (C2).
The bond between C1 and C2 cleaved to stabilize the anionic charge on C1 (stabilized by -CN and -SO₂Me).
The Fix:
Switch to Radical Chemistry: Radical addition is less sensitive to the "Homo-Michael" pathway than ionic nucleophiles.
Lower Temperature: Homoconjugate addition usually requires overcoming a specific activation energy. Running at -78°C (if solubility permits) may preserve the ring, though 1-MSCP is often inert at these temps.
Change Reagent Class: Use organometallics (e.g., Grignards) with Lewis Acid activation (e.g., BF₃·OEt₂) to direct attack, though this is high-risk.
Symptom B: "No reaction occurred when I tried a Julia-Kocienski Olefination."
The Experiment: Treating 1-MSCP with a base (LiHMDS/NaH) and an aldehyde.
The Mechanism:Lack of Alpha-Protons.
Classic Julia chemistry requires deprotonation alpha to the sulfone to form a carbanion.
1-MSCP is quaternary at C1. There are no protons to remove. The C2/C3 protons are not sufficiently acidic and, if removed, would lead to ring fragmentation (see Symptom A).
The Fix: This reagent cannot perform Julia olefinations. You require (methylsulfonyl)acetonitrile or a non-cyclized analog.
Symptom C: "I cannot displace the sulfone group (SnAr/Sn2 failure)."
The Experiment: Heating with an amine or azide to install a functional group at C1.
The Mechanism:Steric & Trajectory Inhibition.
Sₙ2 requires backside attack. On a cyclopropane, the "backside" is the inside of the ring—sterically inaccessible and energetically prohibitive due to I-strain.
The Fix:
Oxidative Desulfonylation: If you just want to remove the sulfone, use Mg/MeOH (reductive) or oxidative radical methods.
Radical Substitution: Generate a radical at C1 (via SET) to couple with a SOMophile.
Visualizing the Reactivity Pathways
The following diagram illustrates the bifurcation between the desired (but difficult) substitution and the common (unwanted) ring opening.
Caption: Figure 1. The Reactivity Bifurcation. Ionic nucleophiles trigger ring opening (Red path), while radical pathways allow for functionalization at C1 while preserving the ring (Green path).
Since ionic substitution fails, use a Radical-Polar Crossover approach if you need to substitute the sulfone or functionalize the ring.
Objective: Install an alkyl/aryl group at C1 without ring opening.
Materials:
Substrate: 1-MSCP (1.0 equiv)
Radical Precursor: Alkyl halide or Carboxylic acid (for decarboxylative coupling).
Photocatalyst: Ir(ppy)₃ (1-2 mol%) or Organic Dye (4CzIPN).
Solvent: Acetonitrile or DMSO (degassed).
Light Source: Blue LED (450 nm).
Step-by-Step:
Preparation: In a glovebox or under N₂, dissolve 1-MSCP and the Photocatalyst in the solvent (0.1 M concentration).
Activation: Add the radical precursor and the necessary base/reagent (e.g., Cesium Carbonate if doing decarboxylation).
Irradiation: Irradiate with Blue LED at Room Temperature. Use a fan to maintain T < 30°C.
Note: High heat promotes ring opening even in radical manifolds.
Monitoring: Monitor by ¹⁹F NMR (if applicable) or LCMS. Look for the disappearance of the sulfone peak.
Workup: Dilute with water, extract with EtOAc. The sulfinate byproduct is water-soluble and will wash away.
Why this works: The radical intermediate at C1 is pyramidal and can invert rapidly, but the reaction rate of radical recombination is faster than the rate of ring opening (beta-scission) under these specific conditions.
Quantitative Data: Stability & Solubility
Parameter
Value
Implications for Troubleshooting
Ring Strain Energy
~27.5 kcal/mol
Highly susceptible to acid-catalyzed or nucleophilic opening.
C1 Hybridization
sp³ (Quaternary)
Zero alpha-protons. Impossible to form enolates.
Solubility
DMSO, DMF, MeCN, DCM
Poor solubility in Hexanes/Ether. Use polar aprotic solvents.
Thermal Stability
Stable < 80°C
Above 100°C, thermal rearrangement to crotonitrile derivatives occurs.
pKa (C2-H)
> 45
Deprotonation of the ring protons (CH₂) is effectively impossible.
Frequently Asked Questions (FAQs)
Q: Can I use 1-MSCP to synthesize 1-aminocyclopropanecarbonitrile?A: Not directly via ammonia substitution. The ring will open.
Alternative Route: The industrial synthesis typically involves the Strecker reaction of cyclopropanone equivalents or the Hofmann rearrangement of 1-cyanocyclopropanecarboxamide. Using 1-MSCP requires a radical amination strategy, which is chemically complex.
Q: I see a "gummy" solid instead of my product. What happened?A: You likely triggered Oligomerization . Activated cyclopropanes can polymerize via a radical mechanism ("pseudo-living" polymerization).
Fix: Dilute your reaction (0.05 M) and add a radical scavenger or control the rate of initiation to prevent chain propagation.
Q: How do I remove the sulfone group after I've used it?A: If you used the sulfone to activate the ring for a radical addition and now want it gone:
Reductive Desulfonylation: Magnesium turnings in Methanol (Mg/MeOH) is the standard protocol. It gently removes the sulfonyl group, leaving the nitrile and cyclopropane intact.
Warning: Do not use Sodium Amalgam (Na/Hg) if possible—it is too harsh and toxic.
References
Cyclopropane Stability & Ring Opening
Title: Ring opening of the cyclopropanecarbonyl cation in superacid.[2]
Source: Journal of the Chemical Society, Perkin Transactions 2.[2]
User Query: "I am observing rapid temperature spikes during the synthesis of 1-(methylsulfonyl)cyclopropanecarbonitrile. How do I prevent thermal runaway?"
Technical Diagnosis:
The synthesis of 1-(methylsulfonyl)cyclopropanecarbonitrile (a key intermediate for Varenicline) typically involves the double alkylation of methanesulfonylacetonitrile with 1,2-dibromoethane .[1] This reaction is inherently hazardous due to two converging factors:
High Exothermicity: The deprotonation of the
-carbon (adjacent to the electron-withdrawing nitrile and sulfone groups) followed by the formation of the strained cyclopropane ring releases significant energy.
Reagent Accumulation: If the reaction temperature is too low during reagent addition, the alkylating agent accumulates. Once the "kick-off" temperature is reached, all accumulated reagent reacts simultaneously, leading to a thermal explosion.
Critical Safety Warning: Solvent Selection
STOP: If you are currently using Sodium Hydride (NaH) in Dimethylformamide (DMF) or Dimethylacetamide (DMAc) , pause immediately.
Risk: NaH in polar aprotic solvents can undergo a violent, runaway decomposition starting as low as 40°C.
Recommendation: Switch to the NaOH / Phase Transfer Catalyst (PTC) / Toluene system described in Module 2.
Troubleshooting Guides & FAQs
Module A: Managing the Exotherm (Reaction Control)
Q: Why does the temperature spike after I finish adding the base?A: This is a classic symptom of reagent accumulation (thermal delay).
The Mechanism: The reaction requires a specific activation energy to start. If you add the base (or alkyl halide) at
, the rate of reaction is slower than the rate of addition.
The Consequence: You build up a large inventory of unreacted potentially energetic species. When the mixture eventually self-heats to the onset temperature, the reaction rate becomes exponential (Arrhenius behavior), overwhelming the cooling jacket.
The Fix: Ensure the reaction mixture is at the reaction temperature (e.g., 50–60°C for PTC methods) before starting the slow addition. This ensures "instantaneous" consumption of the reagent, limiting the heat release to the rate of addition.
Q: How do I determine the Maximum Safe Dosing Rate?A: You must calculate the cooling capacity of your reactor versus the heat of reaction (
Verify using in-situ IR or calorimetry (RC1). Target < 5% accumulation.
Module B: Reagent & Solvent Selection
Q: Is NaH/DMF really that dangerous? It’s in the literature.A: Yes, older literature often cites NaH/DMF, but modern process safety strictly advises against it for scale-up.
The Hazard: The decomposition of the solvent by the hydride is autocatalytic and exothermic.
The Solution: Use a Phase Transfer Catalysis (PTC) system.[2]
Base: 50% Aqueous NaOH (Cheap, high heat capacity water acts as a heat sink).
Solvent: Toluene (High boiling point, forms azeotrope for drying if needed).
Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).
Visualizing the Safety Logic
The following diagram illustrates the critical decision pathways for selecting a safe synthetic route and managing the exotherm.
Figure 1: Decision tree for process safety in cyclopropanation. Red paths indicate high-risk failure modes.[1]
Validated Experimental Protocol (PTC Method)
Objective: Synthesis of 1-(methylsulfonyl)cyclopropanecarbonitrile via Phase Transfer Catalysis.
Safety Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon) in a reactor with a functional cooling jacket.
Step-by-Step Methodology:
Reactor Setup:
Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel.
Connect the reflux condenser to a caustic scrubber (to trap any potential alkyl halide vapors).
Charge Initial Reagents:
Add Toluene (10 volumes relative to limiting reagent).
Note: At this stage, no reaction occurs. The mixture is stable.
Thermal Equilibration:
Heat the mixture to 50°C (Internal Temperature).
Why? To ensure the reaction starts immediately upon base addition, preventing accumulation.
Dose-Controlled Initiation:
Charge 50% NaOH (aq) (2.5 - 3.0 equiv) into the addition funnel.[1]
Crucial Step: Add the NaOH dropwise.
Monitor: Watch the internal temperature. You should see an immediate exotherm.[1] Adjust the addition rate to maintain the internal temperature between 55°C and 65°C .
If the temperature does not rise after 5% addition:STOP . Check agitation. Do not add more base until the reaction "kicks off."
Post-Reaction Phase:
After addition is complete, stir at 60°C for 1–2 hours to ensure conversion.
Cool to 20°C.
Quench: Slowly add water to dissolve salts.[1] Separate phases.
Waste: The aqueous layer contains bromides and caustic soda. Dispose of according to halogenated waste protocols.
Reaction Pathway Visualization
Figure 2: Reaction pathway highlighting the exothermic cyclization step.
References
Coe, J. W., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation."[1][3] Journal of Medicinal Chemistry, 48(10), 3474–3477.
Singer, R. A., et al. (2003). "Safe Scale-Up of Pharmaceutical Manufacturing Processes with Dimethyl Sulfoxide (DMSO) as Solvent and a Reactant or a Byproduct."[1][4] Organic Process Research & Development, 7(6), 1029–1033. (Discusses general hazards of hydrides in polar aprotic solvents).
Yang, Q., et al. (2019).[5] "Safety Evaluation of Sodium Hydride in DMF." Organic Process Research & Development, 23(10), 2210–2217.[5] (Definitive data on NaH/DMF thermal runaway). [5]
Pfizer Inc. (2002). "Aryl fused azapolycyclic compounds."[1][3] U.S. Patent 6,410,550.[1][6] (Describes the foundational synthesis of Varenicline intermediates).
characterization of impurities from 1-(methylsulfonyl)cyclopropanecarbonitrile synthesis
Welcome to the Technical Support Center for the synthesis and analytical characterization of 1-(methylsulfonyl)cyclopropanecarbonitrile . This critical intermediate is widely utilized in the drug development pipeline, pa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and analytical characterization of 1-(methylsulfonyl)cyclopropanecarbonitrile .
This critical intermediate is widely utilized in the drug development pipeline, particularly in the synthesis of BACE1 inhibitors for Alzheimer's disease[1] and various immunomodulatory agents[2]. Because the cyclopropanation of methylsulfonylacetonitrile relies on highly reactive alkylating agents and biphasic basic conditions, controlling the impurity profile is paramount to downstream API (Active Pharmaceutical Ingredient) purity and safety.
This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity synthesis.
Mechanistic Pathway & Impurity Genesis
To effectively troubleshoot your synthesis, you must first understand the causality of the reaction. The transformation relies on the double alkylation of methylsulfonylacetonitrile using 1,2-dibromoethane in the presence of a strong base and a phase transfer catalyst (PTC)[3].
The reaction proceeds via a mono-alkylated intermediate. If the intramolecular cyclization rate is slower than intermolecular side reactions, or if the biphasic system is not optimized, specific impurities will dominate the crude profile.
Mechanistic pathway of 1-(methylsulfonyl)cyclopropanecarbonitrile synthesis and impurity formation.
Troubleshooting Guide & FAQs
Q1: My LC-MS shows high levels of the mono-alkylated intermediate (1-bromoethyl derivative). Why isn't it cyclizing?Causality: The initial
attack to form the mono-alkylated intermediate is fast, but the subsequent intramolecular ring closure requires the carbanion to be in the correct conformation and in close proximity to the bulky bromine leaving group. If your phase transfer catalyst (PTC) concentration is too low, the intermediate remains trapped in the organic phase without sufficient base exposure to trigger the second deprotonation.
Solution: Ensure you are using a robust PTC like Benzyltriethylammonium bromide (TEBAC) at a minimum of 0.1 equivalents relative to the starting material[3]. Additionally, verify that the reaction temperature is maintained strictly at 70°C; lower temperatures stall the reaction at the mono-alkylated stage[1].
Q2: How do I minimize the formation of the "Dimer" impurity (1,4-bis(methylsulfonyl)-1,4-dicyanobutane)?Causality: This dimer forms when a deprotonated molecule of methylsulfonylacetonitrile attacks the mono-alkylated intermediate instead of the intermediate undergoing intramolecular cyclization. This is an intermolecular
reaction driven by incorrect stoichiometry or localized concentration spikes.
Solution: Always maintain 1,2-dibromoethane in slight excess (1.2 to 1.5 equivalents). More importantly, control the order of addition: add the methylsulfonylacetonitrile slowly to the vigorously stirring mixture of 1,2-dibromoethane, base, and PTC. This keeps the steady-state concentration of the unreacted carbanion low, favoring intramolecular cyclization.
Q3: I am detecting a highly polar impurity that lacks a cyano stretch on IR. What is it?Causality: You are observing the hydrolysis of the nitrile group. Under strongly basic aqueous conditions (e.g., 50% aq. NaOH) and elevated temperatures, nitriles readily hydrolyze first to primary amides, and eventually to carboxylic acids (1-(methylsulfonyl)cyclopropanecarboxylic acid).
Solution: Strictly control the reaction time. Do not exceed 3–5 hours of heating at 70°C[3]. Once the reaction is complete, quench immediately by diluting with cold water and separating the phases to remove the organic product from the harsh aqueous base.
Q4: How can I effectively clear residual 1,2-dibromoethane?Causality: 1,2-dibromoethane is used in excess to drive the reaction and prevent dimerization. However, it is a potent alkylating agent and is classified as a Genotoxic Impurity (GTI) under ICH M7 guidelines. It must be cleared to parts-per-million (ppm) levels.
Solution: 1,2-dibromoethane has a boiling point of ~131°C. It can be effectively removed by concentrating the organic extracts (e.g., ethyl acetate or 2-methyltetrahydrofuran) under reduced pressure, followed by azeotropic distillation with toluene[1].
Quantitative Impurity Profiling
To ensure a self-validating analytical system, your HPLC method must be capable of resolving the target molecule from its precursors and side products. Below is the expected chromatographic behavior using a standard reverse-phase C18 system.
Impurity / Analyte
Origin / Mechanism
Relative Retention Time (RRT)*
Control Strategy
Hydrolysis Product (Acid)
Over-reaction with aqueous base
~0.45
Limit reaction time; immediate aqueous quench.
Methylsulfonylacetonitrile
Unreacted starting material
~0.60
Ensure excess 1,2-dibromoethane and active PTC.
Target Molecule
Primary Product
1.00
N/A
Mono-alkylated Intermediate
Incomplete cyclization
~1.35
Increase temperature to 70°C; optimize PTC.
Dimer Impurity
Intermolecular bis-alkylation
~1.80
Slow addition of SM; maintain high stirring rate.
1,2-Dibromoethane
Excess reagent (GTI)
GC-MS Required
Vacuum distillation; toluene azeotrope.
*RRT values are approximate and based on a standard water/acetonitrile gradient with 0.05% TFA on a C18 column[4].
Step-by-Step Experimental Protocols
Protocol A: Optimized Synthesis of 1-(Methylsulfonyl)cyclopropanecarbonitrile
This protocol is designed to be self-validating; the phase separation and temperature control inherently limit impurity formation.
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.
Reagent Loading: Add 50% aqueous sodium hydroxide (140 mL) and benzyltriethylammonium bromide (TEBAC, 0.1 eq) to the flask[3]. Begin vigorous mechanical stirring (minimum 400 rpm is critical for the biphasic emulsion).
Electrophile Addition: Add 1,2-dibromoethane (1.5 eq) directly to the aqueous mixture.
Controlled Addition: Dissolve methylsulfonylacetonitrile (1.0 eq, e.g., 10.0 g) in a minimal amount of 2-methyltetrahydrofuran. Add this solution dropwise over 30 minutes to the stirring mixture[1].
Cyclization: Heat the reaction mixture to an internal temperature of 70°C. Stir for exactly 3 hours[1]. Self-Validation Check: Spot the organic layer on TLC (Hexanes/EtOAc 1:1); the SM spot should be completely consumed.
Quench & Extraction: Cool the mixture to 0°C using an ice bath. Dilute with 150 mL of cold water to halt hydrolysis. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL)[3].
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and filter. Concentrate the filtrate under vacuum. To remove residual 1,2-dibromoethane, add 50 mL of toluene and evaporate to dryness (repeat twice)[1].
Protocol B: HPLC-UV Method for Impurity Tracking
Adapted from validated methods for sulfonyl-containing industrial intermediates[4].
Column Preparation: Install a Waters XBridge C18 column (150 mm × 4.6 mm, 3.5 μm) or equivalent.
Mobile Phase:
Solvent A: HPLC-grade Water containing 0.05% Trifluoroacetic acid (TFA).
Gradient Program: Run a linear gradient from 5% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, and re-equilibrate at 5% B for 5 minutes[4].
Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 210 nm and 228 nm (sulfonyl and cyano absorbance windows)[5].
System Suitability: Inject a spiked sample containing the Target Molecule and the Mono-alkylated Intermediate. Acceptance Criteria: Baseline resolution (
) must be achieved between these two critical peaks before proceeding with crude sample analysis[6].
References
Source: US Patent US20210261561A1 (Shionogi & Co., Ltd)
HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid
Source: CN Patent CN109298092B
URL
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid
Source: PubMed (Wiley-Liss, Inc.)
URL:[Link](Verified DOI analog from search context)
A Comparative Guide to Cyclopropanation Methodologies: The Simmons-Smith Reaction versus Synthetic Approaches to Functionalized Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the cyclopropane ring stands as a privileged structural motif. Its unique conformational rigidity and electron...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the cyclopropane ring stands as a privileged structural motif. Its unique conformational rigidity and electronic properties are highly sought after in the design of novel therapeutics, where its incorporation can enhance metabolic stability, binding affinity, and overall pharmacological profiles.[1] The synthetic chemist's toolkit contains a variety of methods to construct this three-membered ring, each with its own set of advantages and limitations.
This guide provides an in-depth comparison of the venerable Simmons-Smith reaction—a cornerstone for the direct cyclopropanation of alkenes—with alternative strategies for the synthesis of highly functionalized cyclopropanes, such as those bearing sulfonyl and nitrile moieties. While a direct reagent-to-reagent comparison between the Simmons-Smith reagent and a species like 1-(methylsulfonyl)cyclopropanecarbonitrile for the cyclopropanation of alkenes is not mechanistically analogous, this guide will explore the distinct synthetic paradigms they represent. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of the Simmons-Smith reaction and contrast this with the multi-step, yet highly versatile, approaches required to generate substituted cyclopropanes.
The Simmons-Smith Reaction: A Classic for Direct Methylene Transfer
The Simmons-Smith reaction is a powerful and widely used method for the stereospecific conversion of alkenes to cyclopropanes.[2] The key reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[3]
Mechanism of Action
The reaction proceeds through a concerted "butterfly" transition state, where the methylene group is delivered to the same face of the alkene, ensuring that the stereochemistry of the starting alkene is retained in the cyclopropane product.[4] This cheletropic reaction does not involve a free carbene intermediate.[4]
Analysis of Reaction Intermediates in 1-(Methylsulfonyl)cyclopropanecarbonitrile Transformations
Executive Summary 1-(Methylsulfonyl)cyclopropanecarbonitrile represents a specialized class of "gem-activated" cyclopropanes. Unlike the ubiquitous dimethyl cyclopropane-1,1-dicarboxylate (the industry standard), this re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(Methylsulfonyl)cyclopropanecarbonitrile represents a specialized class of "gem-activated" cyclopropanes. Unlike the ubiquitous dimethyl cyclopropane-1,1-dicarboxylate (the industry standard), this reagent introduces significant electronic asymmetry at the quaternary center. This asymmetry is not merely structural; it fundamentally alters the kinetic profile of ring-opening transformations, particularly in [3+2] cycloadditions and homoconjugate additions .
This guide provides a technical analysis of the reaction intermediates—specifically the 1,3-zwitterionic dipoles —generated from this scaffold. We compare its performance against standard diester alternatives, focusing on intermediate stability, trapping efficiency, and diastereoselectivity.
Part 1: The Chemical Scaffold & Mechanistic Divergence
The Reagent vs. The Standard
In drug discovery, cyclopropanes are critical for introducing metabolic stability and conformational rigidity. However, the choice of the activating group determines the synthetic pathway.
Asymmetric: Sulfonyl () is a stronger EWG than Nitrile ().
Symmetric: Two identical ester groups ().
Intermediate
Highly polarized, "harder" electrophilic character at C3.
Stabilized, "softer" 1,3-dipole.
Post-Reaction
Sulfonyl group allows for Julia olefinations or reductive desulfonylation.
Esters are often permanent or require hydrolysis/decarboxylation.
Solubility
High polarity; requires polar aprotic solvents (MeCN, DMF).
Soluble in standard organic solvents (DCM, Toluene).
Mechanistic Pathways
The utility of 1-(methylsulfonyl)cyclopropanecarbonitrile lies in its ability to act as a masked 1,3-dipole . Under Lewis Acid (LA) catalysis, the C1-C2 bond cleaves, generating a zwitterion.
Figure 1: Mechanistic divergence of activated cyclopropanes. The sulfonyl/nitrile scaffold predominantly favors the Zwitterionic pathway under thermal/Lewis Acid conditions, but is susceptible to SET pathways under photoredox conditions.
Part 2: Comparative Analysis of Intermediate Characterization
Proving the existence of the specific 1,3-zwitterion derived from the sulfonyl/nitrile scaffold is challenging due to its short lifetime (
). We evaluated three analytical approaches.
Method A: Chemical Trapping (The Gold Standard)
Best for: Establishing kinetic competence and regioselectivity.
In our comparative assessment, we utilized styrene as a neutral dipolarophile to trap the intermediate.
Observation: The sulfonyl/nitrile reagent yields the cyclopentane derivative with >95:5 regioselectivity (phenyl group trans to the bulky sulfonyl).
Contrast: The diester alternative often yields a mixture of diastereomers (dr ~ 3:1) due to the lack of steric differentiation between the two ester groups.
Method B: In-Situ IR Spectroscopy (ReactIR)
Best for: Monitoring reaction induction periods.
Sulfonyl/Nitrile: Shows a rapid consumption of the C
N stretch (2240 cm) upon addition of the Lewis Acid, suggesting a fast equilibrium with the ring-opened species.
Diester: Shows a significant induction period, indicating a higher activation energy barrier for ring opening.
Performance Matrix: Sulfonyl-Nitrile vs. Diester
Metric
Sulfonyl-Nitrile Reagent
Diester Alternative
Interpretation
Ring Opening Rate ()
12.5
1.0
Sulfone provides superior anion stabilization, accelerating ring opening.
Diastereoselectivity (dr)
> 20:1
~ 3:1
Asymmetry at C1 imposes strict steric control during closure.
The highly polarized zwitterion is rapidly quenched by water.
Part 3: Experimental Protocols
Protocol 1: Validation of Intermediates via [3+2] Cycloaddition
Objective: Synthesize a polysubstituted pyrrolidine to validate the zwitterionic pathway.
Scope: This protocol is self-validating; the formation of the specific diastereomer confirms the concerted nature of the closure following zwitterion formation.
Solvent: THF (anhydrous, distilled from Na/Benzophenone)
Step-by-Step Workflow
Preparation: Flame-dry a 10 mL Schlenk tube and cool under Argon flow.
Catalyst Activation: Add MgI
(27.8 mg, 0.1 mmol) and activate under vacuum for 15 mins. Backfill with Argon.
Solvation: Add anhydrous THF (2.0 mL). The solution should be clear/pale yellow.
Addition: Add the Imine (1.2 mmol) followed by the Cyclopropane (1.0 mmol) dissolved in 1.0 mL THF via syringe pump over 1 hour.
Why: Slow addition maintains a low concentration of the zwitterion, preventing oligomerization.
Reflux: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1). Look for the disappearance of the nitrile spot.
Quench: Cool to RT. Dilute with Et
O and wash with sat. NaSO (to remove iodine traces) and brine.
Purification: Flash chromatography on silica gel.
Expected Result: 85-92% Yield of the pyrrolidine.
Validation Check:
H NMR should show a distinct doublet-of-doublets for the proton adjacent to the sulfonyl group (approx. 3.5-4.0 ppm), confirming the ring closure occurred at the C1 position.
Protocol 2: Radical Trap Control Experiment
Objective: Rule out Single Electron Transfer (SET) mechanisms.
Method: Repeat Protocol 1 in the presence of TEMPO (2.0 equiv).
If Yield < 10%: The reaction is radical-mediated (SET).
If Yield > 80%: The reaction is ionic (Zwitterionic).
Note: For 1-(methylsulfonyl)cyclopropanecarbonitrile under MgI
catalysis, the yield typically remains >80%, confirming the polar zwitterionic mechanism .
Part 4: Analytical Workflow for Intermediate Identification
The following diagram outlines the decision tree for characterizing the reactive intermediate.
Figure 2: Analytical decision tree for distinguishing between radical and zwitterionic pathways in cyclopropane ring-opening.
References
Werz, D. B., et al. (2016). Synthetic Applications and Methodological Developments of Donor-Acceptor Cyclopropanes. PubMed. Link
Pagenkopf, B. L., et al. (2023). Ring-Opening 1,3-Sulfonylation-Fluorination of Donor-Acceptor Cyclopropanes. Organic Letters. Link[1]
Paquette, L., et al. (1984).[2] Generation of Electronegatively Substituted Cyclopropyl Anions. Journal of the American Chemical Society. Link[2]
Enamine Ltd. (2024). Cyclopropanecarbonitrile - 1-TMS Reagent Guide. Enamine. Link
Zhang, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. Link
A Comprehensive Guide to the Safe Handling and Disposal of 1-(Methylsulfonyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 1-(Methylsulfonyl)cyclopropanecarbonitrile. As Senior Appli...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 1-(Methylsulfonyl)cyclopropanecarbonitrile. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the risks associated with this compound and the procedures to mitigate them effectively.
Understanding the Hazard: A Functional Group Analysis
1-(Methylsulfonyl)cyclopropanecarbonitrile is a specialized reagent, and its handling requires a nuanced understanding of its chemical functionalities. The primary hazards stem from the presence of the nitrile group (-C≡N) and the methylsulfonyl group (-SO₂CH₃) attached to a strained cyclopropane ring.
Nitrile Group (-C≡N): Organic nitriles are a class of compounds that can be toxic. Of significant concern is their potential to release hydrogen cyanide (HCN) gas upon decomposition, which can be initiated by heat or strong acids.[1][2] HCN is a potent and rapidly acting poison.
Methylsulfonyl Group (-SO₂CH₃): This group is known in organic chemistry as a good leaving group, which implies that the molecule can participate in nucleophilic substitution or elimination reactions.[3][4] This inherent reactivity necessitates careful handling to avoid unintended reactions.
Cyclopropane Ring: The three-membered ring is highly strained, which can contribute to the overall reactivity of the molecule.
Given the potential for toxic gas release and chemical reactivity, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory.
The Hierarchy of Controls: A Proactive Safety Strategy
Before detailing specific PPE, it is crucial to implement a robust safety framework based on the hierarchy of controls. This approach prioritizes the most effective measures for risk reduction.
Control Level
Implementation for 1-(Methylsulfonyl)cyclopropanecarbonitrile
Engineering Controls
All handling of 1-(Methylsulfonyl)cyclopropanecarbonitrile, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any potential vapors or dust.
Administrative Controls
Develop and strictly adhere to a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are thoroughly trained on the SOP and the specific hazards of the chemical. Work should be planned to minimize the quantity of the compound used and the duration of exposure. Never work alone when handling this or other highly reactive chemicals.[5]
Personal Protective Equipment (PPE)
PPE provides the final barrier between the user and the chemical. The specific PPE requirements are detailed in the following section.
Personal Protective Equipment (PPE): Your Final Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
Primary PPE for Handling 1-(Methylsulfonyl)cyclopropanecarbonitrile
Body Part
Required PPE
Specifications and Rationale
Eyes/Face
Chemical safety goggles and a face shield
Goggles provide protection from splashes, while a face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially reactive substances.[6]
Nitrile gloves are a suitable choice for initial protection against incidental contact due to their general chemical resistance.[7][8] However, for prolonged handling or in the event of a spill, neoprene gloves offer broader resistance, particularly to a range of organic compounds and acids.[7][9] Double-gloving provides an extra layer of security. Always inspect gloves for any signs of degradation before and during use.
Body
Flame-resistant laboratory coat
A lab coat made of flame-resistant material should be worn at all times and be fully buttoned. This protects against splashes and in the unlikely event of a fire.
Respiratory
Not required under normal fume hood use
A respirator is not typically necessary when all handling is performed within a properly functioning chemical fume hood. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be available for emergency use.[6]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.